N-(Pyridin-3-yl)picolinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-3-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIEYQHEQHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure of N-(Pyridin-3-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of N-(Pyridin-3-yl)picolinamide, a heterocyclic amide with potential applications in coordination chemistry and drug discovery. The document outlines its chemical identity, structural features, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Identity and Properties
This compound is an organic compound composed of a picolinamide moiety linked to the 3-position of a pyridine ring via an amide bond. The picolinamide unit itself consists of a pyridine ring substituted at the 2-position with a carboxamide group.
| Identifier | Value | Source |
| IUPAC Name | N-(pyridin-3-yl)pyridine-2-carboxamide | [1] |
| CAS Number | 184870-10-8 | [2] |
| Chemical Formula | C₁₁H₉N₃O | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| MDL Number | MFCD12965853 | [2] |
Computed Physicochemical Properties:
| Property | Value | Source |
| Exact Mass | 199.075 g/mol | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Topological Polar Surface Area | 54.9 Ų | [1] |
| XLogP | 1 | [1] |
Structural and Spectroscopic Data
The molecule's structure is characterized by two pyridine rings linked by an amide bridge. This linkage provides both rigidity and conformational flexibility, primarily through rotation around the C-N bonds of the amide group. The nitrogen atoms within the pyridine rings and the amide group can act as coordination sites for metal ions.[3]
Note: Specific experimental spectroscopic data for this compound was not available in the cited literature. The following tables represent the types of data typically acquired for structural elucidation.
Table 2.1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (N-H) | ~10.0 | s (broad) | - |
| Pyridine-H (Picolinamide) | 7.5 - 8.6 | m | - |
| Pyridine-H (3-pyridyl) | 7.3 - 8.8 | m | - |
Table 2.2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~163 |
| Pyridine-C (Picolinamide) | 120 - 150 |
| Pyridine-C (3-pyridyl) | 123 - 148 |
Table 2.3: Infrared (IR) Spectroscopic Data (Expected)
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Strong |
| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine with a picolinic acid derivative. A common and efficient method involves the use of picolinoyl chloride as the acylating agent.
References
N-(Pyridin-3-yl)picolinamide chemical properties and IUPAC name
An In-depth Technical Guide to N-(Pyridin-3-yl)picolinamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Identification
This compound is a chemical compound consisting of a picolinamide moiety where the amide nitrogen is substituted with a pyridin-3-yl group. Its IUPAC name is N-(pyridin-3-yl)pyridine-2-carboxamide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N-(pyridin-3-yl)pyridine-2-carboxamide | [1][2] |
| Synonyms | This compound | [3] |
| CAS Number | 184870-10-8 | [3] |
| Molecular Formula | C₁₁H₉N₃O | [3] |
| Molecular Weight | 199.21 g/mol | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | 1.287 g/cm³ (estimated) | [4] |
Spectral Data
For picolinamide itself, the NIST WebBook provides infrared spectrum data which can serve as a reference for the pyridine-2-carboxamide core of the target molecule[6]. The FT-IR spectra of related compounds show characteristic bands for N-H stretching vibrations around 3231-3263 cm⁻¹ and C=O stretching vibrations (Amide I band) at 1680-1707 cm⁻¹[5].
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through standard amide bond formation reactions. A general and widely applicable method involves the coupling of picolinic acid (pyridine-2-carboxylic acid) with 3-aminopyridine.
General Synthesis Protocol
A common method for synthesizing picolinamides is the reaction of a picolinic acid derivative with an appropriate amine in the presence of a coupling agent. For example, 6-bromopicolinic acid can be reacted with an amine like cyclohexylamine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile[7].
Experimental Workflow for Amide Coupling:
-
Reactant Preparation: Picolinic acid is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Activation: A coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.
-
Amine Addition: 3-aminopyridine is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified period (typically 3-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified using column chromatography to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively detailed in the provided search results, the picolinamide scaffold is present in a variety of biologically active molecules.
Derivatives of picolinamide have been investigated for their antibacterial properties, with some showing selective and potent activity against Clostridioides difficile[8]. The structure-activity relationship (SAR) studies of these compounds indicate that modifications to the pyridine core and the substituent on the amide nitrogen can significantly impact their biological activity and selectivity[8].
Furthermore, related structures have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅)[9][10]. These receptors are involved in various neurological processes, and their modulation is a target for the treatment of several central nervous system disorders.
The biological potential of this compound would need to be determined through specific in vitro and in vivo studies. The synthesis protocols outlined above provide a basis for producing the compound for such biological evaluations.
Signaling Pathways
Given the known activity of related compounds, this compound could potentially modulate cell signaling through various mechanisms. If acting as an mGlu₅ NAM, it would bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding would non-competitively inhibit the receptor's response to glutamate, thereby downregulating downstream signaling cascades.
The general signaling pathway for a G-protein coupled receptor (GPCR) like mGlu₅ is depicted below.
Caption: Potential mechanism of action via mGlu₅ receptor modulation.
References
- 1. N-(2-(Pyridin-2-yl)propan-2-yl)picolinamide | C14H15N3O | CID 172884948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 1H | Imperial College London [data.hpc.imperial.ac.uk]
- 3. CAS 184870-10-8 | this compound - Synblock [synblock.com]
- 4. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Picolinamide [webbook.nist.gov]
- 7. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and multifaceted research applications of picolinamide derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the evolution of this important class of compounds, from the initial studies of its parent molecule, picolinic acid, to the development of highly specialized derivatives with a wide range of therapeutic-relevant activities.
Introduction: From a Natural Metabolite to a Privileged Scaffold
The story of picolinamide derivatives begins with picolinic acid, a natural catabolite of the amino acid tryptophan. Initially recognized in the mid-20th century for its role as a chelating agent that facilitates the absorption of essential minerals like zinc, its biological activities have since been found to be far more extensive.[1] Early research elucidated its involvement in immunological and neuroprotective processes, laying the groundwork for the exploration of its synthetic amide derivatives, the picolinamides.[1][2] The picolinamide structure has emerged as a "privileged scaffold" in medicinal chemistry, a core molecular framework that can be readily modified to interact with a variety of biological targets.
Historical Development and Key Milestones
The journey from the discovery of picolinic acid's intrinsic properties to the targeted design of picolinamide-based drugs has been marked by several key phases:
-
Early Investigations: Initial studies focused on the coordination chemistry of picolinic acid and its simple amides, exploring their interactions with various metal ions.
-
Emergence as a Pharmacophore: The realization that the picolinamide moiety could serve as a versatile pharmacophore spurred the synthesis and screening of a wide array of derivatives against various disease targets.
-
Antimicrobial and Antiviral Research: Picolinamide derivatives have been investigated for their potential as antibacterial and antiviral agents. Notably, certain derivatives have shown potent and selective activity against Clostridioides difficile.[3]
-
Anticancer Drug Discovery: A significant area of research has been the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including angiogenesis and cell proliferation, by inhibiting key signaling molecules.
-
Metabolic and Inflammatory Disorders: More recently, research has expanded to include the potential of picolinamide derivatives in treating metabolic diseases, such as diabetes, and inflammatory conditions.
Synthesis of Picolinamide Derivatives
The synthesis of picolinamide derivatives is typically achieved through the coupling of picolinic acid, or an activated form thereof, with a desired amine. A general synthetic workflow is outlined below.
Therapeutic Applications and Mechanisms of Action
Picolinamide derivatives have demonstrated a broad spectrum of biological activities, targeting a variety of enzymes and signaling pathways implicated in human diseases.
Anticancer Activity
A significant body of research has focused on the development of picolinamide derivatives as anticancer agents. These compounds have been shown to inhibit several key targets in cancer progression.
Several picolinamide-based derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[4] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a key regulator of cell division.[5] Overexpression of Aurora kinases is common in many cancers, and their inhibition can lead to defects in mitosis and subsequent apoptosis of cancer cells.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Picolinamide-based derivatives | VEGFR-2 | A549 (Lung) | 12.5 - 25.6 | [4] |
| HepG2 (Liver) | 18.2 - 37.2 | [4] | ||
| N-Methyl-picolinamide-4-thiol derivatives | Aurora-B Kinase | HCT-116 (Colon) | <10 | [6] |
| SW480 (Colon) | <10 | [6] | ||
| SPC-A1 (Lung) | <10 | [6] | ||
| A375 (Melanoma) | <10 | [6] | ||
| Thienylpicolinamidine derivatives | Not specified | SR (Leukemia) | 0.34 | [7] |
| SW-620 (Colon) | 0.43 | [7] | ||
| NCI-H460 (Lung) | 0.52 | [7] |
Antibacterial Activity
Picolinamide derivatives have emerged as a promising class of antibacterial agents, with notable activity against the pathogenic bacterium Clostridioides difficile. Structure-activity relationship (SAR) studies have led to the development of derivatives with high potency and selectivity for C. difficile over other gut microbiota.[8]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Picolinamide 87 | C. difficile | 0.125 | [8] |
| MRSA | 128 | [8] | |
| Compound 1 | C. difficile (MIC₅₀) | 0.12 | [3] |
| C. difficile (MIC₉₀) | 0.25 | [3] |
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[9][10] Inhibition of this enzyme can lead to reduced glucocorticoid action in key metabolic tissues, resulting in improved glucose tolerance and insulin sensitivity.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 25 | 11β-HSD1 | Potent (specific value not stated) | [9] |
| Compound 24 | 11β-HSD1 | Highly potent (specific value not stated) | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of picolinamide derivatives.
General Synthesis of a Picolinamide Derivative
Methodology:
-
Activation: Picolinic acid is dissolved in an anhydrous solvent and treated with an activating agent (e.g., thionyl chloride or a carbodiimide) to form a more reactive species, such as an acid chloride or an activated ester.[1][11]
-
Coupling: The desired amine, along with a base to neutralize the acid byproduct, is added to the reaction mixture. The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).[1][11]
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove water-soluble impurities. The crude product is then purified, typically by column chromatography on silica gel.[1][11]
-
Characterization: The structure and purity of the final picolinamide derivative are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][7][12][13][14][15][16] X-ray crystallography can be used to determine the three-dimensional structure of crystalline derivatives.[14][15][16]
In Vitro Cytotoxicity (MTT) Assay
Principle: The MTT assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the picolinamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Prepare a serial dilution of the picolinamide derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plate under appropriate conditions (e.g., temperature, time, atmosphere).
-
After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The picolinamide scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. The extensive research into its derivatives has led to the identification of potent and selective modulators of a wide range of biological targets. The ongoing exploration of new derivatives and their mechanisms of action continues to expand the potential applications of this important class of compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in preclinical and clinical studies for a variety of diseases, including cancer, infectious diseases, and metabolic disorders. The rich history and demonstrated potential of picolinamide derivatives ensure that they will remain a focal point of medicinal chemistry research for the foreseeable future.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 13. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 14. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Biological Mechanisms of N-(Pyridin-3-yl)picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of chemical compounds based on the N-(Pyridin-3-yl)picolinamide scaffold. While derivatives of this structure have been investigated for various therapeutic applications, including as antibacterial and anticancer agents, the most significant and well-documented role is as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). This document will focus primarily on this mechanism, with a summary of other potential biological activities.
Core Mechanism of Action: Negative Allosteric Modulation of mGlu5
This compound derivatives have emerged as potent negative allosteric modulators of mGlu5, a class G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. These compounds do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate.
The mGlu5 Signaling Pathway
The mGlu5 receptor is typically coupled to the Gq alpha subunit of the G protein complex. Upon activation by glutamate, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger that triggers various downstream cellular responses. This compound-based NAMs inhibit this cascade by reducing the efficacy of glutamate-induced Gq activation.
Figure 1: mGlu5 Signaling Pathway and Inhibition by this compound NAMs.
Quantitative Data for mGlu5 NAM Activity
The potency of various this compound derivatives has been quantified, primarily through measurements of their half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes key quantitative data for selected analogues.
| Compound ID/Name | Assay Type | Target | IC50 (nM) | Reference Compound |
| 19aB (Thieno[3,2-b]pyridine derivative) | Calcium Mobilization Assay | Human mGlu5 | 61 | 11 |
| 19aD (Thieno[3,2-b]pyridine derivative with methyl) | Calcium Mobilization Assay | Human mGlu5 | 22 | 11 |
| VU0424238 (N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide) | Calcium Mobilization Assay | Rat mGlu5 | 13 | MPEP, MTEP |
| Compound 13 (6-methylpicolinamide derivative) | Calcium Mobilization Assay | Rat mGlu5 | 29 | MPEP, MTEP |
| Compound 28 (5-fluoropyridin-3-yl ether derivative) | Calcium Mobilization Assay | Rat mGlu5 | 14 | MPEP, MTEP |
Data compiled from multiple sources, including studies on various picolinamide-based mGlu5 NAMs.[1][2][3]
Experimental Protocols
The characterization of this compound derivatives as mGlu5 NAMs relies on specific in vitro and in vivo assays.
In Vitro Calcium Mobilization Assay
This is the primary assay used to determine the potency of mGlu5 NAMs. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a glutamate agonist.
Objective: To quantify the IC50 of a test compound at the mGlu5 receptor.
Materials:
-
HEK293A cells stably expressing rat mGlu5.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Glutamate (or another agonist) at a concentration that elicits 80% of the maximal response (EC80).
-
Test compounds (this compound derivatives).
-
384-well microplates.
-
Fluorescent plate reader (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed HEK293A-mGlu5 cells into 384-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent calcium indicator diluted in assay buffer. Incubate to allow dye uptake.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation: Place the plate in a fluorescent plate reader and add a pre-determined EC80 concentration of glutamate to all wells.
-
Data Acquisition: Measure the fluorescent signal (proportional to intracellular Ca2+ concentration) over time.
-
Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Data of N-(Pyridin-3-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-yl)picolinamide is a heterocyclic compound featuring a picolinamide moiety attached to a pyridine ring. Picolinamide derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial and antitumor properties. A thorough understanding of the spectroscopic characteristics of this compound is essential for its synthesis, identification, and further development in various research applications. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for their acquisition.
Predicted and Representative Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 - 9.9 | s | 1H | -NH- |
| ~8.8 - 8.7 | d | 1H | Pyridine-3-yl H2 |
| ~8.6 - 8.5 | d | 1H | Picolinamide H6 |
| ~8.4 - 8.3 | d | 1H | Pyridine-3-yl H6 |
| ~8.2 - 8.1 | d | 1H | Picolinamide H3 |
| ~7.9 - 7.8 | t | 1H | Picolinamide H4 |
| ~7.5 - 7.4 | m | 1H | Picolinamide H5 |
| ~7.4 - 7.3 | dd | 1H | Pyridine-3-yl H5 |
| ~7.3 - 7.2 | ddd | 1H | Pyridine-3-yl H4 |
Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (Amide) |
| ~151 | Picolinamide C2 |
| ~149 | Picolinamide C6 |
| ~148 | Pyridine-3-yl C6 |
| ~145 | Pyridine-3-yl C2 |
| ~138 | Picolinamide C4 |
| ~135 | Pyridine-3-yl C3 |
| ~128 | Pyridine-3-yl C4 |
| ~127 | Picolinamide C5 |
| ~124 | Pyridine-3-yl C5 |
| ~122 | Picolinamide C3 |
Table 3: Representative IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1250 | Medium | C-N Stretch |
Table 4: Representative Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 200.0818 | [M+H]⁺ (Calculated for C₁₁H₁₀N₃O⁺) |
| 222.0637 | [M+Na]⁺ (Calculated for C₁₁H₉N₃NaO⁺) |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of around 10-100 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Synthesis Workflow
While no specific biological signaling pathways involving this compound have been identified in the literature, a common synthetic route can be proposed. The following diagram illustrates the amide coupling reaction for the synthesis of this compound from picolinic acid and 3-aminopyridine.
Caption: Proposed synthesis of this compound.
Determining the Physicochemical Profile of N-(Pyridin-3-yl)picolinamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies required to evaluate the solubility and stability of the pharmaceutical compound N-(Pyridin-3-yl)picolinamide. A thorough understanding of these physicochemical properties is critical for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and data presentation formats necessary for its comprehensive characterization.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental parameter that dictates its dissolution rate and subsequent absorption. The following sections detail the experimental approach to determine the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2][3][4] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, and various pH buffers). The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to represent ambient and physiological temperatures. Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. Periodically, samples can be taken to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8][9]
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or µg/mL) and molarity (mol/L).
Data Presentation: Solubility of this compound
The quantitative solubility data should be organized in a clear and structured format for easy comparison.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Data | Experimental Data |
| Ethanol | Experimental Data | Experimental Data |
| Methanol | Experimental Data | Experimental Data |
| Acetonitrile | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data |
| Propylene Glycol | Experimental Data | Experimental Data |
| Polyethylene Glycol 400 | Experimental Data | Experimental Data |
Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C
| pH of Buffer | Solubility (mg/mL) | Solubility (mol/L) |
| 1.2 (Simulated Gastric Fluid) | Experimental Data | Experimental Data |
| 4.5 (Acetate Buffer) | Experimental Data | Experimental Data |
| 6.8 (Simulated Intestinal Fluid) | Experimental Data | Experimental Data |
| 7.4 (Phosphate Buffer) | Experimental Data | Experimental Data |
| 9.0 (Borate Buffer) | Experimental Data | Experimental Data |
Stability Profile of this compound
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps in developing and validating a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 80 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Reporting: Report the percentage of degradation of this compound and the formation of any degradation products (expressed as a percentage of the total peak area).
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability under various stress conditions.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 N HCl | Time | 80 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 N NaOH | Time | 80 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂ | Time | Room Temp | Experimental Data | Experimental Data | Experimental Data |
| Dry Heat (Solid) | Time | 105 | Experimental Data | Experimental Data | Experimental Data |
| Photolytic (UV/Vis) | Time | Room Temp | Experimental Data | Experimental Data | Experimental Data |
Visualizing Experimental Workflows
Graphical representations of the experimental workflows provide a clear and concise understanding of the processes involved.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
By following these standardized protocols and maintaining meticulous data records in the suggested formats, researchers and drug development professionals can build a robust physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle.
References
- 1. scispace.com [scispace.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. jfda-online.com [jfda-online.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
Potential biological targets of N-(Pyridin-3-yl)picolinamide
An In-depth Technical Guide on the Potential Biological Targets of N-(Pyridin-3-yl)picolinamide and Related Scaffolds
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential biological targets for compounds based on the this compound scaffold. While direct studies on the specific molecule this compound are limited in publicly accessible literature, extensive research on closely related picolinamide derivatives has revealed several key protein families and biological pathways where this chemical moiety is active. This guide consolidates findings on these targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
The primary biological targets identified for picolinamide-based compounds include:
-
Metabotropic Glutamate Receptor 5 (mGlu5)
-
PIM Kinase Family (PIM-1, PIM-2, PIM-3)
-
Aurora B Kinase
-
Bacterial Targets in Clostridioides difficile
Metabotropic Glutamate Receptor 5 (mGlu5)
The picolinamide core is a key feature in a class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.[1][3] As such, mGlu5 NAMs are being investigated for a wide range of neurological and psychiatric disorders.[1][2][3]
Quantitative Data: Potency of Picolinamide-based mGlu5 NAMs
The following table summarizes the in vitro potency of various picolinamide derivatives as mGlu5 NAMs. It is important to note that these are analogues, not the specific this compound compound.
| Compound ID | Structure | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| VU0424238 | N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Calcium Mobilization | IC₅₀ = 4.4 nM | [1][2] |
| Analogue 13 | 6-methyl-N-(5-methylthiazol-2-yl)-4-(pyridin-3-yloxy)picolinamide | Calcium Mobilization | IC₅₀ = 110 nM | [1] |
| Analogue 19aB | 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxamide with 5-fluoropyridyl amide | Calcium Mobilization | IC₅₀ = 61 nM | [5] |
| Analogue 19aD | 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxamide with 6-methylpyridyl amide | Calcium Mobilization | IC₅₀ = 22 nM | [5] |
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway for mGlu5 and the inhibitory action of a NAM. Upon activation by glutamate, mGlu5, a Gq-coupled receptor, activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). A NAM binds to an allosteric site on the receptor, reducing the receptor's response to glutamate and thereby decreasing downstream calcium mobilization.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGlu5.
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing recombinant mGlu5 are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to near confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES and 2.5 mM probenecid) for approximately 45-60 minutes at 37°C.[6][7]
-
Compound Addition: After dye loading, the cells are washed. The test compound (picolinamide derivative) is added at various concentrations and the plate is incubated for a defined period.
-
Agonist Stimulation and Measurement: An EC₈₀ concentration of glutamate is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FDSS7000).[6]
-
Data Analysis: The fluorescence signal is normalized, and the IC₅₀ value for the test compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
PIM Kinases
The N-pyridinyl amide scaffold has been identified as a core structure for the development of potent inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3).[8] These are constitutively active serine/threonine kinases that are downstream effectors of many cytokine signaling pathways, including the JAK/STAT pathway.[9] PIM kinases are implicated in cell survival, proliferation, and apoptosis resistance, making them attractive targets for oncology.[10][11]
Quantitative Data: Potency of PIM Kinase Inhibitors
The table below presents the inhibitory activity of representative compounds with a pyridinyl amide scaffold against PIM kinases.
| Compound ID | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| PIM447 (LGH447) | PIM-1 | Kinase Glo | Kᵢ = 6 pM | [11] |
| PIM447 (LGH447) | PIM-2 | Kinase Glo | Kᵢ = 18 pM | [11] |
| PIM447 (LGH447) | PIM-3 | Kinase Glo | Kᵢ = 9 pM | [11] |
| FD1024 | PIM-1 | In vitro kinase assay | IC₅₀ = 1.2 nM | [8] |
| SMI-4a | PIM-1 | Kinase assay | Kᵢ = 0.6 µM | [11] |
Signaling Pathway Diagram
This diagram shows the role of PIM kinases in cell survival. Cytokines activate the JAK/STAT pathway, leading to the transcription of PIM kinase genes. The resulting PIM kinase protein then phosphorylates and inactivates pro-apoptotic proteins like BAD, thereby promoting cell survival. Picolinamide-based inhibitors block the kinase activity of PIM, preventing the phosphorylation of its substrates.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, add the test inhibitor (dissolved in DMSO) or DMSO vehicle control.
-
Enzyme Addition: Add purified, recombinant PIM-1 kinase diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[12]
-
Substrate/ATP Addition: Add a mixture of the kinase substrate (e.g., S6K synthetic peptide) and ATP to initiate the reaction.[5][13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.[12]
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Aurora B Kinase
Derivatives of N-methylpicolinamide-4-thiol have been identified as selective inhibitors of Aurora B kinase. Aurora B is a key regulator of mitosis, ensuring correct chromosome segregation.[14] Its overexpression is common in many cancers, making it a validated therapeutic target.[15]
Quantitative Data: Potency of an Aurora B Kinase Inhibitor
| Compound ID | Target | Assay Type | Potency (% Inhibition @ 10 µM) | Reference |
| Compound 6p | Aurora B | Radiometric Protein Kinase Assay | 85.2% | [14] |
Mitotic Regulation Diagram
The following diagram shows the role of Aurora B as part of the Chromosomal Passenger Complex (CPC) in ensuring proper kinetochore-microtubule attachments during mitosis. Inhibition of Aurora B leads to mitotic errors and ultimately, cell death.
References
- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 5.3. Calcium Mobilization Assay Assesses Ligands for mGlu5 Modulation Response. [bio-protocol.org]
- 7. Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Synthesis of N-(Pyridin-3-yl)picolinamide: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for N-(Pyridin-3-yl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis of this and related picolinamide structures primarily relies on the formation of an amide bond between a picolinic acid derivative and an aminopyridine. This can be achieved through several established methods, including the use of acid chlorides and modern amide coupling reagents. This guide details the most common and effective synthetic strategies, providing experimental protocols and a summary of quantitative data to aid in the selection of an appropriate method.
Synthetic Strategies
The principal methods for the synthesis of this compound involve the coupling of picolinic acid with 3-aminopyridine. The two main approaches are:
-
The Acid Chloride Method: This classical approach involves the activation of picolinic acid by converting it into its more reactive acid chloride derivative, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting picolinoyl chloride is then reacted with 3-aminopyridine to form the desired amide.
-
Direct Amide Coupling: This method utilizes a variety of coupling reagents to facilitate the direct formation of the amide bond between picolinic acid and 3-aminopyridine, avoiding the need to isolate the acid chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
The choice of method often depends on factors such as desired yield, scalability, and the sensitivity of the starting materials to the reaction conditions.
Comparative Data on Synthetic Routes
The following table summarizes quantitative data from the literature for the synthesis of picolinamides using different methodologies. While a specific yield for this compound is not explicitly reported in the reviewed literature, the data for analogous reactions provide a strong indication of expected outcomes.
| Method | Coupling/Activating Agent | Base | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Triethylamine | Dichloromethane | Reflux | 16 h | 31-54 | [1] |
| Amide Coupling | HBTU | DIPEA | Acetonitrile | Room Temperature | 3 h | 94 | [2] |
| Amide Coupling | DCC or EDCI | - | Aprotic Solvents | Not specified | - | Good to Excellent | [3] |
| Amide Coupling | HATU | DIPEA | DMF | 70 °C | Overnight | Good to Excellent | [3] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of picolinamides, adapted from the literature for the specific synthesis of this compound.
Method 1: Acid Chloride Synthesis
This protocol is adapted from a procedure used for the synthesis of N-aryl picolinamides[1].
Step 1: Formation of Picolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 g, 8.12 mmol) and thionyl chloride (8.0 mL, 109 mmol).
-
Heat the suspension to reflux and maintain for 16 hours. The solution will turn orange.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain picolinoyl chloride as an orange oil.
Step 2: Amide Formation
-
Dissolve the crude picolinoyl chloride in dichloromethane (DCM).
-
In a separate flask, dissolve 3-aminopyridine (0.84 g, 8.93 mmol) and triethylamine (1.24 mL, 8.93 mmol) in DCM.
-
Slowly add the solution of 3-aminopyridine and triethylamine to the picolinoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum benzine) to yield this compound.
Method 2: Amide Coupling using HATU
This protocol is based on a general procedure for the synthesis of picolinamides using HATU as a coupling agent[3].
-
In a round-bottom flask, dissolve picolinic acid (1.0 g, 8.12 mmol), 3-aminopyridine (0.84 g, 8.93 mmol), and HATU (3.40 g, 8.93 mmol) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.83 mL, 16.24 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
N-(Pyridin-3-yl)picolinamide: A Technical Guide to Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-yl)picolinamide is a pyridinecarboxamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring two pyridine rings linked by an amide bond, makes it an interesting scaffold for the design of novel therapeutic agents and functional materials. This guide provides an in-depth overview of the safety, handling, and known properties of this compound, intended to support researchers and drug development professionals in its safe and effective use.
Safety and Handling
While a comprehensive SDS for this compound is not available, hazard classifications from suppliers and data from related picolinamide and nicotinamide compounds provide guidance on its safe handling.
Hazard Identification
Based on supplier information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
Precautionary Measures
The following precautionary statements are recommended for handling this compound:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Physicochemical and Toxicological Properties
Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close isomers, picolinamide and nicotinamide, for comparison.
Table 1: Physicochemical Properties
| Property | This compound | Picolinamide (Isomer) | Nicotinamide (Isomer) |
| CAS Number | 184870-10-8 | 1452-77-3 | 98-92-0 |
| Molecular Formula | C₁₁H₉N₃O | C₆H₆N₂O | C₆H₆N₂O |
| Molecular Weight | 199.21 g/mol | 122.12 g/mol | 122.12 g/mol |
| Appearance | Powder | White Solid | Crystalline Powder |
| Melting Point | Not available | 106 - 109 °C | 128 - 131 °C |
| Boiling Point | Not available | 143 °C | 334 °C |
| Solubility | Not available | Not available | Soluble in water |
Table 2: Toxicological Data (for related compounds)
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| Nicotinamide | LD50 | Oral | Rat | > 2,500 mg/kg | [1] |
| Nicotinamide | Skin Irritation | Dermal | Rabbit | Non-irritating | [1] |
| Nicotinamide | Eye Irritation | Ocular | Rabbit | Irritating | [1] |
| Picolinamide | Skin Irritation | Dermal | - | Causes skin irritation (Category 2) | [2] |
| Picolinamide | Eye Irritation | Ocular | - | Causes serious eye irritation (Category 2) | [2] |
Note: The toxicological data for this compound has not been fully investigated. The data for nicotinamide and picolinamide should be used for guidance only and do not replace the need for a thorough risk assessment before handling the target compound.
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine. Based on synthetic procedures for related picolinamides, a plausible route for the synthesis of this compound involves the reaction of picolinic acid with 3-aminopyridine.[3]
Materials:
-
Picolinic acid
-
3-Aminopyridine
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Picolinic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the picolinoyl chloride intermediate.
-
-
Amide Coupling:
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Dissolve the crude picolinoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 3-aminopyridine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
-
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Safety Precautions
References
Methodological & Application
Application Notes and Protocols for N-(Pyridin-3-yl)picolinamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Pyridin-3-yl)picolinamide as a versatile ligand in coordination chemistry. The document details its synthesis, coordination behavior with various metal ions, and potential applications, supported by experimental protocols and structural data.
Introduction
This compound, also known as 3-pyridylnicotinamide, is a flexible bidentate ligand that has garnered interest in the field of coordination chemistry.[1] Its structure, featuring two pyridine rings linked by an amide group, allows it to coordinate with metal centers in various modes, leading to the formation of discrete mononuclear or polynuclear complexes as well as coordination polymers. The nitrogen atoms of the pyridine rings are the primary coordination sites, and the amide group can influence the electronic properties and structural flexibility of the resulting metal complexes.[1][2] This versatility makes this compound and its derivatives promising candidates for applications in catalysis, materials science, and medicinal chemistry.
Coordination Chemistry and Structural Analysis
This compound typically acts as a bridging ligand, utilizing the nitrogen atoms of its two pyridine rings to connect metal centers.[1] The dihedral angle between the two pyridine rings can vary depending on the coordination environment, influencing the overall architecture of the resulting supramolecular assembly.
While crystal structures of complexes containing the isomeric ligand N-(pyridin-3-yl)isonicotinamide provide valuable insights, a study on a cobalt(II) complex with N-(pyridin-3-yl)nicotinamide reveals a two-dimensional sheet structure formed by a square grid of cobalt ions bridged by the ligand.[2][3][4] In this complex, the thiocyanate anions act as co-ligands.
The coordination geometry around the metal center is a crucial factor in determining the properties of the complex. In analogous picolinamide complexes, octahedral and distorted octahedral geometries are commonly observed.[5] For instance, in nickel(II) and zinc(II) complexes with picolinamide, the metal ion is typically coordinated to two picolinamide ligands and two water molecules in a trans-octahedral geometry.[5]
Table 1: Selected Bond Lengths and Angles for an Analogous Ni(II) Coordination Polymer with N-(pyridin-3-yl)isonicotinamide [3][4]
| Parameter | Value |
| Ni-N1 (isonicotinamide) | 2.118(2) Å |
| Ni-N3 (pyridin-3-yl) | 2.125(2) Å |
| Ni-O1 (carboxylate) | 2.078(2) Å |
| Ni-O2 (carboxylate) | 2.091(2) Å |
| Ni-O3 (carboxylate) | 2.105(2) Å |
| Ni-O4 (carboxylate) | 2.109(2) Å |
| N1-Ni-N3 | 175.78(8) ° |
| O1-Ni-O2 | 89.65(7) ° |
| O3-Ni-O4 | 88.94(7) ° |
Note: Data is for an analogous complex and serves as a representative example of the coordination environment.
Potential Applications
The coordination complexes of this compound and related ligands exhibit a range of potential applications:
-
Porous Materials: The ability of this ligand to form coordination polymers with defined cavities makes it a candidate for developing materials with gas storage and separation properties.[1]
-
Catalysis: The metal centers held in specific geometries by the ligand can act as catalytic sites for various organic transformations.
-
Drug Development: Pyridine and amide functionalities are common in pharmacologically active molecules. Metal complexes of such ligands are being explored for their potential as therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of related nicotinamide derivatives.[6]
Materials:
-
Nicotinoyl chloride hydrochloride
-
3-Aminopyridine
-
Pyridine (anhydrous)
-
Chloroform (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq) dropwise.
-
In a separate flask, prepare a solution of nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous chloroform.
-
Add the nicotinoyl chloride solution dropwise to the 3-aminopyridine solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Characterization:
-
¹H NMR: Confirm the presence of pyridine and amide protons and their expected splitting patterns.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
Mass Spectrometry: Determine the molecular weight of the synthesized ligand.
-
FT-IR: Identify characteristic peaks for N-H and C=O stretching of the amide group.
Protocol 2: Synthesis of a Metal Complex with this compound (General Procedure)
This protocol is a general guideline for the synthesis of a metal complex, inspired by the synthesis of analogous picolinamide complexes.[3][4][5]
Materials:
-
This compound (2.0 eq)
-
A suitable metal salt (e.g., Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂) (1.0 eq)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A precipitate may form immediately. If not, reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the product in a desiccator.
Characterization:
-
FT-IR: Compare the spectrum with that of the free ligand to observe shifts in the pyridine ring and amide group vibrations upon coordination.
-
Elemental Analysis: Determine the metal-to-ligand ratio in the complex.
-
UV-Vis Spectroscopy: Analyze the electronic transitions in the metal complex.
-
Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this will provide definitive structural information.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for metal complex synthesis.
Caption: Bridging coordination mode of the ligand.
References
- 1. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Application of N-(Pyridin-3-yl)picolinamide in the Development of mGlu5 Negative Allosteric Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] Its involvement in numerous neurological and psychiatric disorders has made it a significant target for therapeutic intervention.[3][4] Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by finely tuning receptor activity rather than blocking it entirely.[5] The N-(Pyridin-3-yl)picolinamide scaffold has emerged as a key chemotype in the development of potent and selective mGlu5 NAMs. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of mGlu5 NAMs based on this scaffold.
Rationale for Targeting mGlu5 with NAMs
Allosteric modulation provides several advantages over traditional orthosteric antagonism. NAMs bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, allowing for a more nuanced modulation of receptor function.[5][6] This can lead to improved subtype selectivity and a better safety profile.[5] mGlu5 NAMs have shown preclinical and clinical potential in a variety of indications, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia.[1][7]
This compound as a Privileged Scaffold
The this compound core has been a foundational structure in the design of novel mGlu5 NAMs. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine and picolinamide rings can significantly impact potency, selectivity, and pharmacokinetic properties. A notable example derived from this scaffold is VU0424238 (N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide), which was selected for clinical evaluation.[8]
Quantitative Data Summary
The following tables summarize the pharmacological data for representative this compound analogs and other key mGlu5 NAMs for comparative purposes.
Table 1: In Vitro Potency of this compound Analogs at the mGlu5 Receptor
| Compound | Assay Type | Species | IC50 (nM) | % Inhibition | Reference |
| VU0424238 | Calcium Mobilization | Human | 22 | 100% | [9] |
| Analog 27 | Calcium Mobilization | Human | 45 | 95% | [8] |
| Analog 28 | Calcium Mobilization | Human | 38 | 98% | [8] |
| Analog 36 | Calcium Mobilization | Human | 56 | 92% | [8] |
Table 2: Comparative In Vitro Pharmacology of Prototypical and Advanced mGlu5 NAMs
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| MPEP | Calcium Mobilization | Rat | 26 | 1.8 | [6] |
| MTEP | Calcium Mobilization | Rat | 5.2 | 2.1 | [8] |
| Fenobam | Calcium Mobilization | Human | 120 | - | [1] |
| Basimglurant | IP1 Accumulation | Rat | 2.9 | 0.8 | [5] |
| Mavoglurant | IP1 Accumulation | Rat | 4.6 | 1.5 | [5] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency of mGlu5 NAMs.
Materials:
-
HEK293A cells stably expressing rat or human mGlu5.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-8 AM calcium-sensitive dye.
-
Glutamate (EC80 concentration, predetermined).
-
Test compounds (e.g., this compound analogs).
-
384-well black, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Plate HEK293A-mGlu5 cells in 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-8 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Procedure: a. Place the cell plate and the compound plate into the fluorescent imaging plate reader. b. Add 10 µL of the test compound dilution or vehicle to the cells and incubate for 2-5 minutes. c. Add 10 µL of glutamate at an EC80 concentration. d. Monitor the fluorescence signal for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream product of the Gq signaling cascade and is often less prone to signal desensitization than calcium assays.
Materials:
-
HEK293A cells stably expressing mGlu5.
-
IP-One Gq HTRF Assay Kit (Cisbio).
-
Stimulation Buffer: Typically provided with the kit, containing LiCl to prevent IP1 degradation.
-
Glutamate.
-
Test compounds.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Plate cells as described for the calcium mobilization assay.
-
Compound Incubation: a. Aspirate the culture medium. b. Add 5 µL of test compound dilutions and 5 µL of glutamate (EC80) to the wells. c. Incubate for 60-90 minutes at 37°C.
-
Lysis and Detection: a. Add 5 µL of IP1-d2 conjugate to the wells. b. Add 5 µL of Eu3+-cryptate-labeled anti-IP1 antibody. c. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine IC50 values from the concentration-response curves.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds to the allosteric site on the mGlu5 receptor.
Materials:
-
Membranes from HEK293A cells expressing mGlu5.
-
[3H]MPEP or a similar radiolabeled allosteric ligand.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM unlabeled MPEP).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of radioligand ([3H]MPEP at a final concentration of ~1-2 nM).
-
25 µL of test compound dilutions.
-
50 µL of cell membranes (5-10 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
mGlu5 Receptor Signaling Cascade
The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 proteins.[10] Activation of this pathway leads to a cascade of intracellular events that NAMs can negatively modulate.
Caption: Canonical mGlu5 signaling pathway modulated by a NAM.
Drug Discovery and Development Workflow for mGlu5 NAMs
The development of novel mGlu5 NAMs, such as those based on the this compound scaffold, follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Workflow for mGlu5 NAM discovery and development.
Logical Relationship for SAR Studies
Structure-activity relationship studies are critical for optimizing the this compound scaffold. This involves systematic modifications to different parts of the molecule to enhance desired properties.
Caption: Logical flow of SAR optimization for the picolinamide scaffold.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel mGlu5 negative allosteric modulators. The protocols and data presented herein provide a framework for researchers to characterize and optimize these compounds. A systematic approach, combining robust in vitro assays with iterative medicinal chemistry, is essential for advancing new mGlu5 NAMs towards clinical development for the treatment of a range of CNS disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Testing the Antimicrobial Activity of Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the antimicrobial properties of novel picolinamide derivatives. The protocols outlined below are foundational for determining the potency, spectrum of activity, and potential mechanisms of action of these compounds.
Introduction
Picolinamide and its derivatives have emerged as a promising class of compounds with potential antimicrobial applications.[1] Some derivatives have demonstrated potent and selective activity against clinically relevant pathogens, such as Clostridioides difficile, by targeting essential cellular processes like cell wall biosynthesis.[2][3][4] Rigorous and standardized in vitro testing is a critical first step in the preclinical evaluation of these novel chemical entities. This document provides detailed protocols for a tiered approach to characterizing the antimicrobial activity of picolinamide derivatives, from initial screening to more in-depth mechanistic studies.
Experimental Workflow
The overall experimental workflow for assessing the antimicrobial activity of picolinamide derivatives is depicted below. This workflow follows a logical progression from determining the minimum concentration required to inhibit growth to understanding the cidal activity and impact on complex bacterial communities like biofilms.
Caption: Experimental workflow for antimicrobial testing of picolinamide derivatives.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and concise tables to facilitate comparison between different picolinamide derivatives and control compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Picolinamide Derivatives
| Compound ID | Test Organism 1 (e.g., S. aureus) MIC (µg/mL) | Test Organism 2 (e.g., E. coli) MIC (µg/mL) | Test Organism 3 (e.g., C. difficile) MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Picolinamide-001 | ||||
| Picolinamide-002 | ||||
| Picolinamide-003 |
Table 2: Minimum Bactericidal Concentration (MBC) of Picolinamide Derivatives
| Compound ID | Test Organism 1 (e.g., S. aureus) MBC (µg/mL) | Test Organism 2 (e.g., E. coli) MBC (µg/mL) | Test Organism 3 (e.g., C. difficile) MBC (µg/mL) | Positive Control (e.g., Vancomycin) MBC (µg/mL) |
| Picolinamide-001 | ||||
| Picolinamide-002 | ||||
| Picolinamide-003 |
Table 3: Anti-Biofilm Activity of Picolinamide Derivatives (% Biofilm Inhibition at MIC)
| Compound ID | Test Organism 1 (e.g., S. aureus) % Inhibition | Test Organism 2 (e.g., P. aeruginosa) % Inhibition | Positive Control (e.g., Ciprofloxacin) % Inhibition |
| Picolinamide-001 | |||
| Picolinamide-002 | |||
| Picolinamide-003 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a picolinamide derivative that visibly inhibits the growth of a microorganism.[5][6] The broth microdilution method is a standard and widely used technique.[7][8][9]
Materials:
-
Picolinamide derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
-
-
Prepare Compound Dilutions:
-
Dissolve the picolinamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Transfer 50 µL of the appropriate compound dilution to each well, resulting in a final volume of 100 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and Reading:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11][12] This assay is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Protocol:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[11]
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the original inoculum.[12][13]
Time-Kill Kinetics Assay
This assay provides information on the rate at which a picolinamide derivative kills a bacterial population over time.[14][15]
Materials:
-
Bacterial strain in logarithmic growth phase
-
Picolinamide derivative at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Sterile PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare a bacterial culture in the mid-logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh broth.[16]
-
Add the picolinamide derivative at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate culture tubes containing the bacterial suspension. Include a growth control tube without any compound.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[17]
-
Perform serial ten-fold dilutions of the aliquot in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Anti-Biofilm Activity Assay
This assay assesses the ability of picolinamide derivatives to inhibit the formation of biofilms.[18]
Materials:
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Picolinamide derivatives
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it 1:100 in TSB.
-
In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 100 µL of the picolinamide derivative at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the wells. Include a growth control (bacteria and TSB) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.[19]
-
-
Staining and Quantification:
-
Gently discard the planktonic cells from the wells and wash the wells three times with sterile PBS to remove non-adherent bacteria.[19][20]
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet to each well and stain for 15 minutes at room temperature.[20]
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100.[19]
-
Hypothesized Mechanism of Action Signaling Pathway
Some picolinamide derivatives are known to inhibit bacterial cell wall biosynthesis.[2] The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis, a common target for antibiotics.
Caption: Hypothesized inhibition of peptidoglycan synthesis by picolinamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. scribd.com [scribd.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 18. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 19. Antibiofilm activity assay [bio-protocol.org]
- 20. 2.4. Antibiofilm and Antibacterial Activity Assays [bio-protocol.org]
Preparing Stock Solutions of N-(Pyridin-3-yl)picolinamide for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and use of stock solutions of N-(Pyridin-3-yl)picolinamide for various in vitro assays. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Compound Information
This compound is a small molecule of interest in drug discovery and chemical biology research. Accurate characterization of its physicochemical properties is fundamental to the preparation of reliable stock solutions.
| Property | Value | Source |
| Chemical Name | This compound | Synblock[1] |
| CAS Number | 184870-10-8 | Synblock[1] |
| Molecular Formula | C₁₁H₉N₃O | Synblock[1] |
| Molecular Weight | 199.21 g/mol | Synblock[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥98% | Synblock[1] |
Solubility and Recommended Solvents
Based on the properties of structurally related compounds such as picolinamide and nicotinic acid, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.
| Solvent | Solubility | Notes |
| DMSO | Expected to be high | Picolinamide, a related compound, has a solubility of 24 mg/mL in DMSO. |
| Water | Low to negligible | Most picolinamide derivatives exhibit poor aqueous solubility. |
| Ethanol | Limited | May be suitable for lower concentration stock solutions, but DMSO is preferred for high concentrations. |
It is crucial to use anhydrous, high-purity DMSO to minimize compound degradation and ensure the longevity of stock solutions. Water can hydrolyze the compound, and even small amounts of moisture absorbed by DMSO can affect solubility and stability[2][3][4].
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling the compound, consult the Safety Data Sheet (SDS). Handle the powder in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 199.21 g/mol / 1000 = 1.9921 mg
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the tube or vial containing the weighed compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Labeling and Storage:
-
Clearly label the tube or vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in a desiccated environment.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution in the appropriate assay buffer. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Example Dilution for a Kinase Assay:
Many picolinamide derivatives are investigated as kinase inhibitors. A common final assay concentration for such compounds is in the range of 10 nM to 10 µM. The following is an example of a serial dilution to achieve a range of working concentrations.
| Step | Starting Concentration | Volume of Stock | Volume of Assay Buffer | Final Concentration |
| 1 | 10 mM (in DMSO) | 2 µL | 198 µL | 100 µM |
| 2 | 100 µM | 20 µL | 180 µL | 10 µM |
| 3 | 10 µM | 20 µL | 180 µL | 1 µM |
| 4 | 1 µM | 20 µL | 180 µL | 100 nM |
| 5 | 100 nM | 20 µL | 180 µL | 10 nM |
Note: The final concentration of DMSO in each of these working solutions will be significantly lower than the initial 1% in the first dilution step when further diluted into the final assay volume. Always calculate the final DMSO concentration in your assay to ensure it is below the tolerance level of your specific cell line or enzyme.
Stability and Handling Recommendations
-
Working Solution Stability: Aqueous working solutions are generally less stable than DMSO stock solutions and should be prepared fresh on the day of the experiment. Do not store aqueous dilutions for extended periods.
-
Quality Control: Periodically, the purity and concentration of the stock solution can be verified using analytical techniques such as HPLC or LC-MS, especially for long-term studies.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing stock and working solutions and a representative signaling pathway that could be investigated using this compound, such as the VEGFR-2 kinase pathway, a target for some picolinamide derivatives[5].
References
- 1. CAS 184870-10-8 | this compound - Synblock [synblock.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-(Pyridin-3-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(Pyridin-3-yl)picolinamide. The following sections detail the experimental protocols for various analytical methods, including chromatography, spectroscopy, and thermal analysis. Quantitative data for a closely related isomer, N-(Pyridin-2-yl)picolinamide, is provided as a reference.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically employed.
Table 1: HPLC Method Parameters and Expected Data for a Picolinamide Analog
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | 10% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7-10 minutes (for N-(Pyridin-2-yl)picolinamide) |
| Purity (by area %) | >98% |
Experimental Protocol: HPLC Analysis
-
Solvent Preparation: Prepare the mobile phases by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add 0.1% (v/v) formic acid to each mobile phase and degas the solutions.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject the sample and run the gradient method.
-
Data Processing: Integrate the peak corresponding to this compound to determine its retention time and calculate the purity based on the peak area percentage.
Spectroscopic Techniques
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous identification.
Table 2: NMR Spectral Data for N-(Pyridin-2-yl)picolinamide
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | 10.55 (s, 1H), 8.64 (ddd, J = 4.7, 1.6, 0.9 Hz, 1H), 8.42 (dt, J = 8.3, 0.8 Hz, 1H), 8.37 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 8.30 (dt, J = 7.8, 1.0 Hz, 1H), 7.91 (td, J = 7.7, 1.7 Hz, 1H), 7.76 (m, 1H), 7.49 (ddd, J = 7.5, 4.7, 1.2 Hz, 1H), 7.08 (ddd, J = 7.3, 4.9, 1.0 Hz, 1H).[1] |
| ¹³C NMR | CDCl₃ | 162.8, 151.3, 149.5, 148.4, 148.4, 138.4, 137.7, 126.9, 122.6, 120.0, 114.1.[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-(Pyridin-2-yl)picolinamide
| Ionization Mode | Formula | Calculated m/z | Observed m/z |
| ESI+ | [C₁₁H₉N₃O+H]⁺ | 200.0818 | 200.0817[1] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the appropriate ionization source parameters (e.g., electrospray voltage, nebulizer gas flow, and drying gas temperature).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the m/z value of the molecular ion and compare it with the calculated exact mass of the protonated molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch (amide) | 1650-1680 |
| C=N and C=C Stretch (pyridine rings) | 1400-1600 |
| C-N Stretch | 1200-1350 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~260 and ~300 | To be determined |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to prepare a series of standards with concentrations that will fall within the linear range of the instrument.
-
Instrument Setup: Use the solvent as a blank to zero the spectrophotometer.
-
Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from this curve.
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
Table 6: Thermal Analysis Data for a Picolinamide Analog
| Analysis | Parameter | Value |
| DSC | Melting Point (Onset) | To be determined |
| Melting Point (Peak) | 101 – 104 °C (for N-(Pyridin-2-yl)picolinamide)[1] | |
| TGA | Decomposition Temperature (Onset) | > 200 °C (Expected) |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30 °C to 400 °C).
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the decomposition temperature and melting point, respectively.
References
Application Notes and Protocols: N-(Pyridin-3-yl)picolinamide as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-yl)picolinamide is a heterocyclic scaffold that presents a valuable starting point for the construction of diverse chemical libraries in combinatorial chemistry. Its rigid structure, featuring two pyridine rings linked by an amide bond, provides a well-defined three-dimensional arrangement of nitrogen atoms capable of forming key hydrogen bond interactions with biological targets. The pyridine moieties offer multiple points for chemical diversification, allowing for the systematic exploration of chemical space to identify novel bioactive compounds. This document provides detailed application notes and protocols for the utilization of this compound in the generation of combinatorial libraries for drug discovery and other life science applications. The picolinamide core is a recognized pharmacophore found in a variety of biologically active molecules, making it an attractive scaffold for library design.
Potential Applications
Combinatorial libraries derived from the this compound scaffold can be screened against a wide range of biological targets to identify novel inhibitors or modulators. Based on the known activities of related picolinamide derivatives, potential therapeutic areas for the resulting compounds include:
-
Oncology: Derivatives of picolinamide have shown inhibitory activity against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the WDR5-MLL1 protein-protein interaction.[1] Libraries based on this scaffold can be screened to discover new anti-cancer agents that modulate angiogenesis or epigenetic pathways.
-
Metabolic Diseases: Picolinamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[2] High-throughput screening of this compound-based libraries could yield novel therapeutic candidates for these conditions.
-
Inflammatory Diseases: The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway, a key regulator of inflammatory responses, can be targeted by small molecules. The this compound scaffold offers a starting point for developing modulators of this pathway.
-
Infectious Diseases: The structural motifs present in this compound are found in compounds with antimicrobial properties. Combinatorial libraries can be screened to identify new antibacterial or antifungal agents.
Data Presentation: Biological Activities of Picolinamide Derivatives
The following table summarizes the reported biological activities of various compounds featuring the picolinamide scaffold, highlighting the therapeutic potential of libraries built around this compound.
| Compound Class | Target | Biological Activity | Potential Therapeutic Area |
| 6-substituted picolinamides | 11β-HSD1 | Inhibition | Metabolic Syndrome, Diabetes |
| Picolinamide-based derivatives | VEGFR-2 Kinase | Inhibition | Cancer |
| Benzamide and picolinamide derivatives | WDR5-MLL1 Interaction | Disruption | Cancer (Leukemia) |
| This compound derivatives | JAK/STAT Pathway | Modulation | Inflammation, Cancer |
Experimental Protocols
General Solid-Phase Synthesis Protocol for a Combinatorial Library using this compound Scaffold
This protocol describes a generalized approach for the solid-phase synthesis of a combinatorial library starting from a resin-bound aminopyridine, followed by coupling with a diverse set of picolinic acid derivatives.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-3-amino-pyridine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
A library of diverse picolinic acid building blocks
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc-3-amino-pyridine Loading:
-
Dissolve Fmoc-3-amino-pyridine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin extensively with DMF and DCM to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Combinatorial Coupling of Picolinic Acids (Split-and-Pool Synthesis):
-
Split: Divide the resin into equal portions, one for each picolinic acid building block.
-
Couple: In separate reaction vessels, add a solution of a unique picolinic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF to each portion of the resin.
-
Shake the vessels at room temperature for 4-6 hours.
-
Pool: Combine all resin portions and wash thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the compounds from the solid support and remove any side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude compounds by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
-
Purification and Analysis:
-
Purify the individual compounds from the library using high-performance liquid chromatography (HPLC).
-
Characterize the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
References
Application Notes and Protocols for High-Throughput Screening of N-(Pyridin-3-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential high-throughput screening (HTS) assays involving N-(Pyridin-3-yl)picolinamide. This document outlines detailed methodologies for screening this compound against three relevant biological targets: Metabotropic Glutamate Receptors (mGluRs), Nicotinamide Phosphoribosyltransferase (NAMPT), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) Kinase. The protocols are designed to be adaptable for large-scale screening campaigns in drug discovery and development.
Application Note: Screening for Modulators of Metabotropic Glutamate Receptors (mGluRs)
This compound and its analogs have been investigated as allosteric modulators of mGluRs.[1][2] High-throughput screening is essential for identifying novel positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that can be developed into therapeutics for neurological disorders.[3][4]
A common HTS approach for mGluRs involves cell-based functional assays that measure the receptor's response to its natural ligand, glutamate.[5] One such assay measures the intracellular release of calcium following receptor activation.[5] Another robust method utilizes a cAMP-responsive luciferase reporter gene in cells expressing the target mGluR.[1]
Quantitative Data Summary: Hypothetical HTS Results for mGluR5 Modulation
The following table summarizes hypothetical data from a primary screen of this compound and its analogs against the mGluR5.
| Compound ID | Compound Name | Concentration (µM) | Agonist Activity (% Max Glutamate Response) | PAM Activity (% Potentiation of EC20 Glutamate) | NAM Activity (% Inhibition of EC80 Glutamate) |
| HTS-001 | This compound | 10 | < 5% | 85% | < 5% |
| HTS-002 | Analog A | 10 | < 5% | 5% | 92% |
| HTS-003 | Analog B | 10 | 98% | N/A | N/A |
| HTS-004 | Analog C | 10 | < 5% | 12% | 8% |
Experimental Protocol: Cell-Based Calcium Mobilization HTS Assay for mGluR5
This protocol describes a homogeneous, fluorescence-based assay to screen for modulators of mGluR5 expressed in a stable cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 cell line stably expressing mGluR5
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
This compound and other test compounds
-
Glutamate (agonist)
-
MPEP (known mGluR5 NAM, for control)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed mGluR5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range for dose-response analysis. Prepare control compounds similarly.
-
Dye Loading: Remove culture medium and add 20 µL of Fluo-8 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Using an automated liquid handler, add 50 nL of compound solutions to the appropriate wells. For PAM and NAM assays, add compounds prior to agonist addition.
-
Agonist/Antagonist Addition and Signal Detection:
-
Agonist Mode: Add assay buffer and measure fluorescence to determine if the compound acts as an agonist.
-
PAM Mode: Add an EC20 concentration of glutamate and measure fluorescence.
-
NAM Mode: Add an EC80 concentration of glutamate and measure fluorescence.
-
-
Data Analysis: Measure fluorescence intensity using a plate reader (e.g., FLIPR). Calculate the percent activation, potentiation, or inhibition relative to control wells.
Signaling Pathway and Workflow Diagrams
Caption: mGluR5 signaling cascade initiated by glutamate and modulated by an allosteric compound.
Caption: Workflow for the mGluR5 calcium mobilization HTS assay.
Application Note: Screening for Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is a key enzyme in the NAD+ salvage pathway and a target for cancer therapy.[6][7] Compounds with a pyridine moiety, similar to this compound, have been identified as NAMPT inhibitors.[8] HTS assays for NAMPT inhibitors can be either biochemical, measuring enzyme activity directly, or cell-based, assessing the cytotoxic effects of NAD+ depletion.[9][10]
A fluorometric biochemical assay offers a direct and sensitive method for HTS, measuring the formation of the reaction product, nicotinamide mononucleotide (NMN).[6][10]
Quantitative Data Summary: Hypothetical HTS Results for NAMPT Inhibition
| Compound ID | Compound Name | Concentration (µM) | % NAMPT Inhibition |
| HTS-001 | This compound | 10 | 88% |
| HTS-005 | Analog D | 10 | 95% |
| HTS-006 | Analog E | 10 | 15% |
| FK866 (Control) | FK866 | 0.1 | 99% |
Experimental Protocol: Fluorometric Biochemical HTS Assay for NAMPT
This protocol is adapted from previously described methods for measuring NAMPT activity.[6][10]
Materials:
-
Recombinant human NAMPT enzyme
-
Assay buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl2, 2 mM ATP, 0.5 mM PRPP, 2 mM DTT
-
Nicotinamide (substrate)
-
This compound and other test compounds
-
Developing solution (containing acetophenone and KOH)
-
384-well black assay plates
Procedure:
-
Compound Plating: Add 50 nL of test compounds to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of NAMPT enzyme solution to each well. Subsequently, add 5 µL of a nicotinamide and PRPP substrate mixture.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination and Development: Stop the reaction by adding 10 µL of the developing solution. This converts the NMN product into a fluorescent derivative.
-
Signal Detection: Incubate for 10 minutes at 60°C, then cool to room temperature. Measure fluorescence at an excitation of 340 nm and an emission of 460 nm.
-
Data Analysis: Calculate the percent inhibition of NAMPT activity for each compound relative to DMSO controls.
Biochemical Pathway and Workflow Diagrams
Caption: The NAD+ salvage pathway showing inhibition of NAMPT.
Caption: Workflow for the fluorometric NAMPT biochemical HTS assay.
Application Note: Screening for Inhibitors of PIM-1 Kinase
PIM-1 kinase is a serine/threonine kinase implicated in various cancers, making it an attractive oncology target.[11] Pyridine-based compounds have shown promise as PIM-1 inhibitors.[12][13][14] A common HTS approach for kinase inhibitors is a cell-based cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[12]
Quantitative Data Summary: Hypothetical HTS Results for PIM-1 Inhibition (Cytotoxicity)
| Compound ID | Compound Name | Concentration (µM) | Cell Line | % Cell Viability |
| HTS-001 | This compound | 10 | MCF-7 | 25% |
| HTS-007 | Analog F | 10 | MCF-7 | 98% |
| HTS-008 | Analog G | 10 | MCF-7 | 32% |
| Staurosporine (Control) | Staurosporine | 1 | MCF-7 | 5% |
Experimental Protocol: Cell-Based MTT Cytotoxicity Assay
This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96- or 384-well clear-bottom assay plates
Procedure:
-
Cell Plating: Seed MCF-7 cells into plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells.
Logical Relationship and Workflow Diagrams
Caption: Logical relationship of PIM-1 inhibition leading to apoptosis.
Caption: Workflow for the PIM-1 kinase inhibitor cytotoxicity HTS assay.
References
- 1. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Pyridin-3-yl)picolinamide
Welcome to the technical support center for the synthesis of N-(Pyridin-3-yl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is an amidation reaction. It involves the coupling of a picolinic acid derivative with 3-aminopyridine. This can be achieved through several synthetic routes, primarily by activating the carboxylic acid group of picolinic acid to react with the amino group of 3-aminopyridine.
Q2: What are the common methods for activating picolinic acid?
A2: Picolinic acid can be activated for amidation through several methods:
-
Formation of an acyl chloride: Picolinic acid can be converted to picolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.
-
Use of coupling agents: A wide range of peptide coupling agents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ.
Q3: Which coupling agents are most effective for this synthesis?
A3: The choice of coupling agent can significantly impact the reaction yield. While specific comparative data for this compound is limited in publicly available literature, studies on similar picolinamide syntheses suggest that reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), and various uronium/phosphonium-based reagents such as HATU, HBTU, and PyBOP are effective. For instance, DMTMM has been reported to give nearly quantitative yields in some picolinic acid amidations[1].
Q4: What are the typical solvents and reaction temperatures?
A4: Common solvents for this type of amidation include aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). The reaction temperature can range from room temperature to elevated temperatures, depending on the specific reagents and protocol used. Reactions with highly reactive species like acyl chlorides are often performed at lower temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
Q5: How is the product typically purified?
A5: Purification of this compound is commonly achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of picolinic acid. 2. Poor nucleophilicity of 3-aminopyridine. 3. Ineffective coupling agent. 4. Sub-optimal reaction conditions (temperature, time). 5. Degradation of starting materials or product. | 1. Ensure the activating agent (e.g., thionyl chloride, coupling agent) is fresh and used in appropriate stoichiometry. 2. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the amine and increase its nucleophilicity. 3. Screen different coupling agents (see Table 1 for a comparison). Consider using a more powerful reagent like HATU or DMTMM. 4. Optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS. 5. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Formation of Side Products | 1. Chlorination of the pyridine ring when using thionyl chloride.[2][3] 2. Formation of N-acylurea byproduct with carbodiimide coupling agents (e.g., DCC, EDC). 3. Racemization if chiral centers are present (not applicable to this specific molecule but relevant for derivatives). 4. Double acylation of the amine. | 1. Use an alternative activating agent like a peptide coupling reagent instead of thionyl chloride. If using SOCl₂, control the reaction temperature and time carefully. 2. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress N-acylurea formation. 3. Utilize racemization-suppressing additives like HOBt or HOAt. 4. Use a controlled stoichiometry of the activated picolinic acid. |
| Difficulty in Purification | 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. Presence of highly polar impurities. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Perform an aqueous work-up to remove water-soluble impurities before chromatography. A wash with a mild acid or base solution can help remove unreacted starting materials. Recrystallization can be an alternative or additional purification step. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis (General)
The following table summarizes the performance of various coupling reagents in a hindered peptide coupling reaction, which can provide insights into their potential effectiveness for the synthesis of this compound[4].
| Coupling Reagent | Additive | Base | Yield (%) |
| HCTU | - | DIPEA | 36 |
| HATU | - | DIPEA | 78 |
| HATU | HOAt | DIPEA | 75 |
| EEDQ | - | - | Trace |
| DIC | HOAt | - | 41 |
| DIC | Oxyma | - | 24 |
Note: Yields are for a specific hindered peptide synthesis and may vary for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
This protocol is adapted from a general procedure for the synthesis of picolinamides[2].
Step 1: Formation of Picolinoyl Chloride
-
To a round-bottom flask, add picolinic acid (1.0 eq).
-
Add thionyl chloride (excess, e.g., 10 eq) and reflux the mixture for 16 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride as an oil.
Step 2: Amidation
-
Dissolve the crude picolinoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of 3-aminopyridine to the picolinoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caution: This method may lead to the formation of a chlorinated byproduct.[2][3]
Method 2: Synthesis using a Coupling Agent (DMTMM)
This protocol is based on a report of high-yield amidation of picolinic acid using DMTMM[1].
-
Dissolve picolinic acid (1.0 eq) and 3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by extraction with an aqueous base to remove the coupling agent byproducts, followed by extraction of the product into an organic solvent.
-
Further purification can be achieved by column chromatography if necessary.
Visualizations
References
Troubleshooting common issues in the purification of picolinamide compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of picolinamide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of picolinamide compounds in a question-and-answer format.
Q1: I am observing a significantly low yield after my primary purification step. What are the potential causes and solutions?
A1: Low recovery of your picolinamide compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction of the crude product from the reaction mixture might be inefficient.
-
Solution: Ensure the pH of the aqueous layer is optimized for the picolinamide derivative's pKa to maximize its partitioning into the organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
-
Precipitation During Work-up: The compound may be precipitating out in the aqueous or organic layers during the work-up.
-
Solution: Check the solubility of your compound in the solvents used for extraction and washing. If solubility is an issue, consider using a different solvent system or adjusting the temperature.
-
-
Loss During Chromatography: The compound may be irreversibly binding to the stationary phase or co-eluting with other impurities.
-
Solution: For column chromatography, screen different solvent systems (eluents) to find the optimal conditions for separation and elution. Ensure the chosen stationary phase (e.g., silica gel, C18) is appropriate for the polarity of your compound.
-
-
Suboptimal Crystallization Conditions: If using recrystallization, the chosen solvent may not be ideal, or the cooling process may be too rapid.
-
Solution: Select a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals and minimize loss to the mother liquor.
-
Q2: My purified picolinamide compound shows persistent impurities in the final analysis (e.g., by HPLC or NMR). What are the likely impurities and how can I remove them?
A2: Persistent impurities are a common challenge. The nature of these impurities depends on the synthetic route employed.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial picolinic acid or amine derivatives.
-
Reagents and Catalysts: Coupling agents (e.g., DCC, HOBT), bases (e.g., triethylamine), and catalysts may be carried through the purification.
-
Side-Reaction Products: Depending on the reaction conditions, side-products such as N-acylated ureas (if using carbodiimide coupling agents) or byproducts from addition reactions can form.[1]
-
Isomers: Positional isomers of the substituents on the picolinamide core can be difficult to separate.
-
-
Troubleshooting Strategies:
-
Orthogonal Purification Methods: If one method (e.g., crystallization) is insufficient, employ a secondary method with a different separation principle (e.g., preparative HPLC).
-
Recrystallization Solvent Screening: Systematically screen a range of solvents with varying polarities to find one that selectively crystallizes your desired compound, leaving impurities in the mother liquor.
-
Chromatography Optimization: For HPLC, optimize the mobile phase composition, gradient, and stationary phase to improve the resolution between your product and the impurities.
-
Washing Steps: Incorporate specific aqueous wash steps during the work-up to remove certain reagents (e.g., a dilute acid wash to remove basic impurities, or a bicarbonate wash to remove acidic impurities).
-
Q3: I am struggling with the chiral separation of my picolinamide enantiomers. What are the recommended approaches?
A3: The separation of enantiomers is critical for determining the biological activity of chiral picolinamide compounds. Direct chromatographic methods are most commonly employed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for enantiomeric separation.
-
Chiral Stationary Phases (CSPs): The choice of CSP is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
Mobile Phase Optimization: The mobile phase composition (e.g., mixtures of hexanes and alcohols for normal phase, or acetonitrile/methanol and water/buffers for reversed-phase) significantly impacts selectivity. Modifiers such as acids (e.g., trifluoroacetic acid) or bases can also improve separation.
-
-
Indirect Methods: In some cases, derivatization of the enantiomeric mixture with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard (achiral) HPLC column. However, this involves additional reaction and purification steps.
Quantitative Data Summary
The following table provides illustrative data on the purification of a hypothetical picolinamide compound using different techniques. The actual results will vary depending on the specific compound and experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Considerations |
| Recrystallization (Single Solvent) | 85 | 98.5 | 75 | Dependent on finding an optimal solvent. |
| Column Chromatography (Silica Gel) | 85 | 97.0 | 60 | Can be time-consuming and may lead to some product loss on the column. |
| Preparative HPLC (Reversed-Phase) | 97 | >99.5 | 85 | High purity can be achieved, but it is less scalable than crystallization. |
Key Experimental Protocols
Protocol 1: Purification of N-phenylpicolinamide by Recrystallization
This protocol describes a general procedure for the purification of a simple picolinamide derivative by recrystallization.
Materials:
-
Crude N-phenylpicolinamide
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the solvent to be tested (e.g., ethanol/water mixture) dropwise at room temperature until the solid just dissolves. If the solid is soluble at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For N-phenylpicolinamide, a mixture of ethanol and water is often effective.
-
Dissolution: Place the crude N-phenylpicolinamide (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (e.g., 10 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification of a Picolinamide Derivative by Reversed-Phase HPLC
This protocol outlines a general method for the analytical or semi-preparative purification of a picolinamide compound using reversed-phase HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger for preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample of picolinamide derivative dissolved in a suitable solvent (e.g., acetonitrile/water)
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified picolinamide compound in a small volume of the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Setup:
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection Wavelength: Picolinamides typically have a UV absorbance maximum around 254 nm or 280 nm. Determine the optimal wavelength by running a UV scan.
-
Gradient: A typical gradient for separating compounds of intermediate polarity is as follows:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate
-
-
-
Injection and Fraction Collection: Inject the sample onto the column. For preparative runs, collect the fractions corresponding to the peak of the desired compound.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified picolinamide compound.
Visualizations
Logical Troubleshooting Workflow for Low Purification Yield
Caption: Troubleshooting workflow for addressing low purification yield.
Picolinamide Inhibition of the Sec14p Signaling Pathway
Picolinamide compounds have been identified as inhibitors of the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p in Saccharomyces cerevisiae. This protein is crucial for lipid metabolism and vesicle trafficking from the Golgi apparatus. Picolinamides bind to the lipid-binding pocket of Sec14p, thereby disrupting its function.[2][3]
Caption: Inhibition of the Sec14p signaling pathway by picolinamide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sec14 Like PITPs Couple Lipid Metabolism with Phosphoinositide Synthesis to Regulate Golgi Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of N-(Pyridin-3-yl)picolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the coupling of picolinic acid with 3-aminopyridine. This is typically achieved through two main routes:
-
Acid Chloride Formation: Picolinic acid is first converted to picolinoyl chloride, usually with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3-aminopyridine.[1][2]
-
Direct Amide Coupling: Picolinic acid and 3-aminopyridine are reacted in the presence of a coupling agent. Common coupling agents include carbodiimides (like DCC or EDC) often used with additives (like HOBt or DMAP), or more advanced phosphonium or aminium salt-based reagents (such as HATU, HBTU, PyBOP, or T3P).[3][4][5]
Q2: I am observing a chlorinated byproduct in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of a chlorinated byproduct, specifically 4-chloro-N-(pyridin-3-yl)picolinamide, is a known issue when using thionyl chloride (SOCl₂) to generate the acid chloride from picolinic acid.[1][2] The pyridine ring can be susceptible to nucleophilic attack by chloride ions under the reaction conditions. To prevent this, consider the following:
-
Use an alternative chlorinating agent like oxalyl chloride, which can sometimes be milder.
-
Switch to a direct amide coupling method using reagents like HATU, HBTU, or T3P, which do not involve chloride ions.[4][6]
Q3: My reaction yield is consistently low. What factors could be contributing to this?
A3: Low yields can stem from several factors:
-
Incomplete activation of the carboxylic acid: Ensure your activating agent (e.g., thionyl chloride or coupling agent) is fresh and used in the correct stoichiometric amount.
-
Deactivation of the amine: 3-aminopyridine is a relatively weak nucleophile. Protonation of the amino group by any acidic species in the reaction mixture will prevent it from reacting. Ensure the reaction is run under anhydrous conditions and consider the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge any generated acid.
-
Steric hindrance: While less of an issue with these specific reactants, bulky substituents on either reactant can hinder the reaction.
-
Reaction temperature and time: The reaction may require heating or extended reaction times to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification losses: The product may be partially lost during workup and purification. Optimize your extraction and chromatography procedures.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through the following methods:
-
Extraction: After the reaction is complete, a standard aqueous workup is often employed to remove water-soluble byproducts and excess reagents.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for isolating the desired product from unreacted starting materials and byproducts.[1] A gradient elution system, for example, with ethyl acetate in hexanes or dichloromethane in methanol, can be effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be used to achieve high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed (starting materials remain) | 1. Inactive coupling agent. 2. Amine is protonated/deactivated. 3. Insufficient reaction temperature or time. | 1. Use a fresh bottle of coupling agent. 2. Add a non-nucleophilic base (e.g., 2-4 equivalents of TEA or DIPEA). Ensure anhydrous conditions. 3. Increase the reaction temperature (e.g., reflux) and monitor by TLC until starting material is consumed. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of starting materials or product. 2. Side reactions due to reactive intermediates. 3. Presence of water in the reaction. | 1. Run the reaction at a lower temperature. 2. If using an acid chloride, add the amine solution slowly at a low temperature (e.g., 0 °C). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficulty in removing coupling agent byproducts (e.g., DCU from DCC) | 1. Byproduct has low solubility in the workup solvents. | 1. Dicyclohexylurea (DCU) is poorly soluble in many organic solvents. Filter the reaction mixture before workup. Alternatively, use a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with an acidic wash. Using T3P also results in water-soluble byproducts.[6] |
| Product is an oil instead of a solid | 1. Presence of impurities. | 1. Re-purify by column chromatography. Try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent to precipitate the product. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, moisture). | 1. Use reagents from a reliable source and test new batches. 2. Carefully control all reaction parameters. Use a temperature-controlled heating mantle and ensure a dry atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Bond Synthesis
| Coupling Reagent | Additive (if applicable) | Base (Typical) | Advantages | Disadvantages |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | Inexpensive, effective for acid chloride formation. | Can lead to side reactions like chlorination of the pyridine ring.[1][2] Generates HCl. |
| DCC / DIC | HOBt, DMAP | None | Cost-effective. | Byproduct (DCU) can be difficult to remove. Potential for racemization. |
| EDC | HOBt, DMAP | None | Water-soluble urea byproduct is easily removed by aqueous workup. | More expensive than DCC/DIC. |
| HATU / HBTU | None | DIPEA, TEA | High coupling efficiency, low racemization, fast reaction times.[4] | Higher cost. Aminium-based reagents can cause guanidinylation of the amine. |
| PyBOP | None | DIPEA, TEA | Efficient coupling, byproducts are generally less hazardous than those from BOP.[3] | Higher cost. |
| T3P | Pyridine | Pyridine | Low epimerization, water-soluble byproducts, cost-effective.[6] | Can be viscous and difficult to handle. |
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Intermediate
-
Activation of Picolinic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend picolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and a clear solution is formed.
-
Amide Formation: In a separate flask, dissolve 3-aminopyridine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared picolinoyl chloride solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Synthesis using a Peptide Coupling Agent (HATU)
-
Reaction Setup: To a solution of picolinic acid (1.0 eq.) in anhydrous DMF, add 3-aminopyridine (1.0 eq.), HATU (1.1 eq.), and diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. growingscience.com [growingscience.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Addressing solubility problems of N-(Pyridin-3-yl)picolinamide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(Pyridin-3-yl)picolinamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that influence its aqueous solubility?
A1: While experimental data for this compound is not extensively published, we can infer its properties based on its structure, which consists of a picolinamide scaffold and a pyridine ring. Picolinamide itself is reported to be soluble in water[1][2]. However, the addition of the second pyridine ring increases the molecule's hydrophobicity, likely reducing its aqueous solubility compared to the parent picolinamide. The presence of two basic pyridine nitrogen atoms suggests that the compound's solubility will be highly dependent on pH[3][4].
Q2: I am observing low and inconsistent solubility of this compound in my aqueous buffer. What are the potential reasons?
A2: Low and inconsistent solubility are common challenges for complex organic molecules.[5] Key factors for this compound include:
-
pH of the Solution: As a weakly basic compound, its solubility is expected to be significantly lower at neutral and basic pH, where it is in its less soluble, unionized form.[6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. Amorphous forms are generally more soluble than stable crystalline forms.[6]
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate, leading to apparently lower solubility, especially in short-term experiments.[7]
-
Purity of the Compound: Impurities can affect the crystal lattice and solubility characteristics.
Q3: What general strategies can be employed to improve the aqueous solubility of this compound?
A3: Several established techniques can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs):[5][7]
-
pH Adjustment: Lowering the pH of the aqueous solution will protonate the pyridine nitrogen atoms, forming a more soluble salt form of the compound.[3][8]
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility by reducing the polarity of the solvent system.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[11][12][13]
-
Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, mesylate) can significantly improve its aqueous solubility and dissolution rate.[8][14]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, leading to a faster dissolution rate.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated. | Prepare a fresh solution at a slightly lower concentration. Ensure the pH of the stock solution and the final buffer are compatible to avoid pH shifts that could cause precipitation. |
| Inconsistent results between experiments. | - Different batches of the compound with varying purity or polymorphic form.- Inconsistent preparation of solutions (e.g., temperature, stirring time).- Instability of the compound in the chosen solvent or buffer. | - Characterize the solid form of each batch (e.g., using XRPD).- Standardize the experimental protocol for solution preparation.- Assess the chemical stability of the compound under the experimental conditions. |
| Difficulty dissolving the compound in the desired aqueous buffer. | The intrinsic solubility of the compound in that buffer is low. | - Attempt to dissolve the compound in a small amount of a co-solvent like DMSO or ethanol before adding it to the aqueous buffer.- Lower the pH of the buffer to increase the ionization of the compound.- Use a solubilizing excipient such as a cyclodextrin. |
| The prepared solution is hazy or contains visible particles. | The compound has not fully dissolved, or has precipitated. | - Increase the stirring time and/or gently warm the solution (if the compound is thermally stable).- Filter the solution through a 0.22 µm filter to remove undissolved particles before use. |
Data Presentation: Solubility Profile of this compound
The following tables are templates for presenting solubility data for this compound under various conditions.
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 M HCl | [Insert experimental data] |
| 4.5 | 50 mM Acetate | [Insert experimental data] |
| 6.8 | 50 mM Phosphate | [Insert experimental data] |
| 7.4 | 50 mM Phosphate | [Insert experimental data] |
| 9.0 | 50 mM Borate | [Insert experimental data] |
Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | [Insert experimental data] |
| Ethanol | 5 | [Insert experimental data] |
| Ethanol | 10 | [Insert experimental data] |
| PEG 400 | 5 | [Insert experimental data] |
| PEG 400 | 10 | [Insert experimental data] |
| DMSO | 1 | [Insert experimental data] |
| DMSO | 2 | [Insert experimental data] |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at 25°C
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | [Insert experimental data] |
| Hydroxypropyl-β-cyclodextrin | 10 | [Insert experimental data] |
| Hydroxypropyl-β-cyclodextrin | 25 | [Insert experimental data] |
| Sulfobutylether-β-cyclodextrin | 10 | [Insert experimental data] |
| Sulfobutylether-β-cyclodextrin | 25 | [Insert experimental data] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility
This method is considered the "gold standard" for solubility measurement.[16]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add a small volume of a suitable co-solvent (e.g., DMSO) to the solid and vortex until the compound is fully dissolved.
-
Dilution: Gradually add the desired aqueous buffer to the co-solvent concentrate with continuous mixing.
-
Final Concentration: Adjust the final volume to achieve the target stock solution concentration. Ensure the final concentration of the co-solvent is as low as possible and compatible with downstream experiments.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is hazy, consider lowering the final concentration.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Experimental workflow for determining thermodynamic solubility.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solved Select the pH value at which solubility of Pyridine | Chegg.com [chegg.com]
- 4. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. veranova.com [veranova.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. ucd.ie [ucd.ie]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. ispe.gr.jp [ispe.gr.jp]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
How to minimize side-product formation during N-(Pyridin-3-yl)picolinamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of N-(Pyridin-3-yl)picolinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of key side-products.
Q1: My reaction is complete, but I have a significant amount of an unknown impurity with a mass corresponding to the addition of a chlorine atom. What is this side-product and how can I avoid it?
A1: The likely side-product is 4-Chloro-N-(pyridin-3-yl)picolinamide . This impurity arises when using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride to activate the picolinic acid. The pyridine ring of picolinic acid itself can undergo electrophilic chlorination under the reaction conditions.[1][2]
Mitigation Strategies:
-
Avoid Chlorinating Agents for Activation: Opt for alternative coupling methods that do not involve harsh chlorinating agents. Carbodiimide or phosphonium/uronium-based coupling reagents are excellent choices.
-
Use Picolinoyl Chloride Directly (with caution): If using the acid chloride route is necessary, it is preferable to use pre-formed picolinoyl chloride under carefully controlled, non-acidic conditions to avoid further chlorination.
Q2: I am using a carbodiimide coupling reagent (e.g., EDC) and I observe a major side-product that does not contain the 3-aminopyridine moiety. What is this impurity and how can I minimize it?
A2: This side-product is likely an N-acylurea . It forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is generated from the reaction of picolinic acid with the carbodiimide.[3][4][5] This rearranged product is stable and unreactive towards the amine, thus reducing the yield of the desired amide.
Mitigation Strategies:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with 3-aminopyridine.
-
Solvent Choice: The formation of N-acylurea is often more pronounced in polar aprotic solvents like DMF.[6] If possible, consider using less polar solvents like dichloromethane (DCM).
-
Order of Addition: Adding the carbodiimide to a mixture of the carboxylic acid, amine, and additive can sometimes reduce the lifetime of the highly reactive O-acylisourea intermediate.
Q3: My reaction using a uronium-based coupling reagent (e.g., HATU, HBTU) is giving low yields of the desired product, and I detect a byproduct related to the coupling reagent. What is happening?
A3: You are likely observing the formation of a guanidinium byproduct . This occurs when 3-aminopyridine reacts directly with the uronium salt instead of the activated picolinic acid.[1] This side reaction is more likely to occur if the activation of the picolinic acid is slow or if an excess of the coupling reagent is used.
Mitigation Strategies:
-
Pre-activation: Activate the picolinic acid with the coupling reagent and a base (e.g., DIPEA) for a short period (5-10 minutes) before adding the 3-aminopyridine. This ensures that the activated ester is formed before the amine is introduced.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent, but avoid large excesses.
-
Alternative Reagents: Phosphonium-based reagents like PyBOP are generally less prone to this side reaction compared to their uronium counterparts.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing this compound?
A4: The most common methods involve the coupling of picolinic acid and 3-aminopyridine using one of the following approaches:
-
Acid Chloride Method: Picolinic acid is converted to picolinoyl chloride, typically using thionyl chloride or oxalyl chloride, which is then reacted with 3-aminopyridine in the presence of a base.
-
Carbodiimide Coupling: A direct coupling of picolinic acid and 3-aminopyridine is mediated by a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like HOBt.
-
Phosphonium/Uronium Salt Coupling: Reagents like HATU, HBTU, or PyBOP are used to activate the picolinic acid in situ, followed by reaction with 3-aminopyridine.
Q5: How do I choose the best coupling reagent for my synthesis?
A5: The choice of coupling reagent depends on factors such as scale, desired purity, and the presence of other functional groups. The following table summarizes the pros and cons of common coupling reagent classes for this specific synthesis.
| Coupling Reagent Class | Example(s) | Advantages | Potential Side-Products & Disadvantages |
| Chlorinating Agents | SOCl₂, (COCl)₂ | Inexpensive and effective for acid activation. | 4-Chloropicolinamide .[1][2] Harsh reaction conditions. |
| Carbodiimides | EDC, DCC | Readily available, good for direct coupling. | N-acylurea .[3][4][5] Requires additives (HOBt, Oxyma) for high efficiency. |
| Uronium Salts | HATU, HBTU | High coupling efficiency, fast reaction times. | Guanidinium byproducts .[1] Potentially explosive nature of HOBt/HOAt derivatives. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, less prone to guanidinium formation. | Generally more expensive than other options. |
Q6: What is a general, optimized protocol to start with for minimizing side-products?
A6: A good starting point for a clean and high-yielding synthesis of this compound is to use a carbodiimide with an additive or a phosphonium-based coupling reagent.
Recommended Protocol (EDC/HOBt):
-
Dissolve picolinic acid (1.0 eq.), 3-aminopyridine (1.0 eq.), and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the urea byproduct and excess reagents.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocols & Data
Protocol 1: Synthesis of N-cyclohexyl-6-bromopicolinamide (Carbodiimide/Uronium Salt Method Adaptation) [7]
-
Reactants: 6-bromopicolinic acid (1.0 eq.), cyclohexylamine (1.2 eq.), N,N-diisopropylethylamine (1.5 eq.), HBTU (1.2 eq.).
-
Solvent: Acetonitrile.
-
Procedure: To a suspension of 6-bromopicolinic acid in acetonitrile, sequentially add cyclohexylamine, N,N-diisopropylethylamine, and HBTU. Stir the mixture at room temperature for 3 hours. Concentrate the reaction mixture under reduced pressure and purify by MPLC.
-
Reported Yield: 94%.
Protocol 2: Synthesis of N-alkyl-N-phenylpicolinamides (Acid Chloride Method) [1]
-
Reactants: Picolinic acid (1.0 eq.), thionyl chloride (excess), N-alkylaniline (1.0 eq.), triethylamine (excess).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Treat picolinic acid with thionyl chloride overnight. Remove excess thionyl chloride. Dissolve the resulting acid chloride in DCM and add the N-alkylaniline and triethylamine. Stir at room temperature for 16 hours. Purify by column chromatography.
-
Reported Yields: 31-54% for the desired picolinamide and 10-13% for the 4-chloro-picolinamide side-product.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Side-Product Formation Pathways
Caption: Major pathways leading to common side-products in the synthesis.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting based on observed impurities.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Technical Support Center: N-(Pyridin-3-yl)picolinamide Stability and Degradation
Welcome to the technical support center for N-(Pyridin-3-yl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and potential degradation pathways of this compound. The information is structured to help you troubleshoot common experimental challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes an amide linkage and two pyridine rings, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding picolinic acid and 3-aminopyridine. This is often accelerated by heat.[1][2][3]
-
Oxidation: The nitrogen atoms on the pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides. The amino group attached to the pyridine ring can also be oxidized.[4][5][6]
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV or visible light.[7][8][9][10]
-
Thermal Degradation: High temperatures can promote the degradation of the molecule, potentially through various mechanisms.
Q2: I am observing unexpected peaks in my chromatogram after storing my sample. What could they be?
A2: Unexpected peaks are likely degradation products. The identity of these products depends on the storage conditions.
-
If the sample was stored in an aqueous solution, especially at a non-neutral pH, you may be observing picolinic acid and 3-aminopyridine resulting from hydrolysis.
-
If the sample was exposed to air or oxidizing agents, the new peaks could correspond to N-oxide derivatives of the parent molecule.[4][5][6]
-
If the sample was exposed to light, the peaks could be photolytic degradation products.[7][8][9][10]
-
If the sample was subjected to high temperatures, you might see a variety of thermal degradants.
To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions and use techniques like LC-MS to characterize the resulting products.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain solutions at a neutral pH and use buffers when possible. Avoid strongly acidic or basic conditions unless required for the experiment.
-
Inert Atmosphere: For long-term storage or when working with solutions, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[11]
-
Temperature Control: Store the compound at recommended temperatures (typically refrigerated or frozen for long-term storage) and avoid unnecessary exposure to high temperatures.
-
Use of Antioxidants: In some formulations, the addition of antioxidants may be considered to prevent oxidative degradation, but their compatibility must be assessed.
Q4: What are the expected degradation products under different stress conditions?
A4: The following table summarizes the potential degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Pathway | Major Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the amide bond | Picolinic acid, 3-Aminopyridine[1][2][3] |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of pyridine nitrogen | This compound-N-oxide(s)[4][5][6] |
| Photolytic Degradation | Complex reactions involving the pyridine rings | Photodegradants (e.g., hydroxylated pyridines, ring-opened products)[7][8][9][10] |
| Thermal Degradation | Various decomposition pathways | A complex mixture of smaller molecules |
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
-
Symptom: A significant decrease in the peak area of this compound and the appearance of new peaks in the chromatogram over a short period when in solution.
-
Possible Cause: Hydrolysis of the amide bond, especially if the solvent is aqueous and has a low or high pH.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your solution.
-
Buffer Solution: If possible, prepare your solution in a neutral buffer (e.g., phosphate buffer, pH 7).
-
Solvent: If the experimental design allows, consider using a non-aqueous solvent.
-
Temperature: Prepare solutions fresh and store them at low temperatures (2-8 °C) for short-term use. For longer storage, freeze the solution.
-
Issue 2: Discoloration of the Solid Compound or Solution
-
Symptom: The solid compound or its solution turns yellow or brown over time.
-
Possible Cause: This is often an indication of oxidative or photolytic degradation.
-
Troubleshooting Steps:
-
Protect from Light: Store the material in a light-protected container (amber vial, wrapped in foil).[11]
-
Inert Atmosphere: Store the solid under an inert atmosphere (e.g., in a desiccator with nitrogen backfill). For solutions, consider sparging the solvent with nitrogen before use.
-
Purity Check: Analyze the discolored sample by HPLC to identify and quantify any degradation products.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14][15][16][17] A general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[18]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add the stock solution to 0.1 M HCl.
-
For base hydrolysis, add the stock solution to 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (e.g., add an equivalent amount of base/acid).
-
Analyze by a stability-indicating HPLC method.
-
-
Expected Outcome: Degradation into picolinic acid and 3-aminopyridine.
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of this compound.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at different time intervals.
-
Analyze the samples by HPLC.
-
-
Expected Outcome: Formation of one or more N-oxide derivatives.
3. Photostability Testing:
-
Protocol:
-
Expose a solution and a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples (wrapped in aluminum foil) in the same environment but protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Expected Outcome: Potential formation of various photolytic degradants.
4. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C).
-
Examine the sample at various time points.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Expected Outcome: A complex degradation profile may be observed.
Visualizations
Caption: Troubleshooting workflow for identifying potential causes of purity loss.
Caption: Major potential degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. ajpsonline.com [ajpsonline.com]
- 17. ajrconline.org [ajrconline.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Biological Activity of N-(Pyridin-3-yl)picolinamide through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(Pyridin-3-yl)picolinamide and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
This compound and its derivatives have been investigated for a range of biological activities, primarily in the fields of oncology and infectious diseases. Key activities include:
-
Anticancer Activity: Derivatives of this scaffold have shown potent inhibitory effects against various cancer cell lines. This is often achieved through the inhibition of key signaling proteins involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora Kinases, and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3]
-
Antibacterial Activity: Certain structural modifications of the picolinamide core have resulted in compounds with significant antibacterial properties, particularly against Gram-positive bacteria like Clostridioides difficile.[4]
-
Kinase Inhibition: A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases. Specific derivatives have been designed to target VEGFR-2, a key regulator of angiogenesis, and Aurora kinases, which are crucial for cell division.[1][3][5]
Q2: How can the biological activity of this compound be enhanced through structural modification?
Structure-activity relationship (SAR) studies on picolinamide and related pyridine derivatives have revealed several key modifications that can enhance biological activity. These include:
-
Substitution on the Pyridine Rings: The position and nature of substituents on both the picolinamide and the pyridin-3-yl rings are critical. For instance, in a series of N-(pyridin-3-yl)-2-amino-isonicotinamides, substitutions at the 4 and 5 positions of the pyridine ring significantly influenced their potency as GSK-3 inhibitors.[2]
-
Modification of the Amide Linker: Alterations to the amide bond can affect the compound's conformation and binding affinity to its target.
-
Introduction of Different Functional Groups: The addition of moieties like (thio)urea and dithiocarbamate has been shown to yield potent VEGFR-2 inhibitors.[3] For antibacterial picolinamides, the introduction of a carboxylate group improved water solubility while maintaining potent activity.[4]
-
Isosteric Replacement: Replacing one of the pyridine rings with other heterocyclic systems can sometimes lead to improved activity or selectivity.
Q3: What are the key signaling pathways targeted by this compound derivatives?
The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer progression. These include:
-
VEGFR-2 Signaling Pathway: By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[1][5][6]
-
Aurora Kinase Signaling Pathway: Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7]
-
GSK-3 Signaling Pathway: GSK-3 is involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its inhibition by specific picolinamide derivatives has shown therapeutic potential.[2][8]
Troubleshooting Guides
Synthesis of this compound Analogs
Q: I am experiencing low yields in my synthesis of a this compound analog. What are the common causes and solutions?
A: Low yields in the synthesis of picolinamide derivatives can arise from several factors. Here are some common issues and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, but be mindful of potential side product formation.- Ensure the purity of starting materials and solvents. Water and other impurities can quench reagents. |
| Side Reactions | - Optimize the reaction conditions, such as the choice of base, solvent, and coupling agent.- Use protecting groups for reactive functional groups on your starting materials if necessary. |
| Difficult Purification | - Employ different purification techniques. If column chromatography is not effective, consider recrystallization, preparative TLC, or High-Performance Liquid Chromatography (HPLC).- Ensure the chosen solvent system for chromatography provides good separation of your product from impurities. |
| Product Degradation | - Some picolinamide derivatives may be sensitive to acid, base, or light. Handle the product under appropriate conditions.- Store the purified product under an inert atmosphere and at a low temperature. |
Biological Assays
Q: I am observing high variability or unexpected results in my cell-based assays (e.g., MTT assay) with picolinamide derivatives. What could be the issue?
A: Cell-based assays can be sensitive to various factors, especially when working with small molecules. Here are some common troubleshooting points for assays like the MTT assay:
| Potential Cause | Troubleshooting Suggestions |
| Compound Solubility Issues | - Many organic compounds, including some picolinamide derivatives, have poor aqueous solubility. This can lead to precipitation in the cell culture medium and inaccurate dosing.- Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.- Visually inspect the wells for any signs of precipitation after adding the compound. |
| Interference with the Assay Reagent | - Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results.- Run a control experiment without cells to see if your compound reduces MTT abiotically. |
| Cell Seeding Density | - The optimal cell number per well is crucial for a reliable MTT assay. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, confounding the results.- Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time. |
| Incubation Time | - The duration of both the compound treatment and the MTT incubation can significantly impact the results.- Optimize the incubation times for your specific experimental goals. |
| Contamination | - Mycoplasma or other microbial contamination can affect cell metabolism and lead to erroneous results.- Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Summary of Biological Activity Data for Selected this compound Analogs and Related Derivatives
| Compound/Derivative | Target | Assay | Cell Line/Organism | Activity (IC₅₀/MIC) |
| Picolinamide Derivative 8j | VEGFR-2 | Antiproliferative | A549 (Lung Cancer) | 12.5 µM |
| Picolinamide Derivative 8l | VEGFR-2 | Antiproliferative | HepG2 (Liver Cancer) | 18.2 µM |
| Picolinamide Derivative 7h | VEGFR-2 | Kinase Inhibition | - | 87 nM |
| Picolinamide Derivative 9a | VEGFR-2 | Kinase Inhibition | - | 27 nM |
| N-(pyridin-3-yl)-2-amino-isonicotinamide Analog | GSK-3 | pTau Lowering | In vivo (Mouse Model) | Orally Active |
| Picolinamide 87 | Bacterial Target | Minimum Inhibitory Concentration | C. difficile | 0.125 µg/mL |
Note: This table is a summary of data from various sources and is intended for comparative purposes. The specific structures of the derivatives can be found in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound Analogs
This protocol describes a general method for the amide coupling reaction to synthesize this compound analogs.
-
Dissolve the picolinic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Add a coupling agent , such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as Diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the 3-aminopyridine derivative (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion , dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against a cancer cell line.
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compound in cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.
-
Prepare the kinase reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
In a microplate , add the kinase, the specific substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or using a fluorescence-based detection method).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the phosphorylated substrate. This can be done by:
-
Radiometric assay: Spotting the reaction mixture onto a phosphocellulose paper, washing away the unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate in a format such as ELISA or TR-FRET.
-
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Workflow for the synthesis of this compound analogs.
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. In vitro kinase assay [protocols.io]
Refining analytical methods for detecting N-(Pyridin-3-yl)picolinamide in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of N-(Pyridin-3-yl)picolinamide in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when working with this compound?
A1: The primary challenges in the analysis of this compound, like many nitrogen-containing heterocyclic compounds, include achieving good chromatographic peak shape, minimizing matrix effects in complex samples (e.g., plasma, tissue homogenates), and ensuring the stability of the analyte during sample preparation and analysis.[1][2][3] The presence of multiple nitrogen atoms can lead to interactions with active sites on silica-based columns, causing peak tailing.[4][5]
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurate measurement of low concentrations of the analyte in complex samples.[1] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and be more susceptible to interferences from the matrix.[2]
Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?
A3: To improve peak shape and reduce tailing, consider the following:
-
Mobile Phase Additives: Incorporate additives like formic acid or ammonium formate into the mobile phase. These can help to protonate free silanol groups on the column, reducing their interaction with the basic nitrogen atoms in the analyte.[4][5]
-
Column Selection: Utilize a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
pH Adjustment: Adjusting the mobile phase pH can alter the ionization state of the analyte and improve peak symmetry.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 40°C) can improve peak shape and reduce analysis time.
Q4: What are the key considerations for sample preparation when analyzing this compound in plasma?
A4: The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and allows for pre-concentration of the analyte, leading to better sensitivity.[6]
The stability of this compound in the biological matrix and during the extraction process should be evaluated to ensure accurate results.[4][7]
Troubleshooting Guide
Issue 1: Poor Sensitivity and High Background Noise
| Question | Possible Cause | Suggested Solution |
| Why am I observing a weak signal for my analyte and a high baseline? | Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer. | - Improve sample clean-up using solid-phase extraction (SPE).- Modify the chromatographic method to separate the analyte from interfering matrix components.- Use an isotopically labeled internal standard to compensate for matrix effects. |
| Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for the analyte. | - Perform a compound optimization experiment to determine the optimal precursor and product ions, as well as the collision energy. | |
| Analyte Degradation: The compound may be degrading during sample preparation or in the autosampler. | - Evaluate the stability of the analyte under different conditions (e.g., temperature, pH).- Keep samples cooled in the autosampler. |
Issue 2: Peak Tailing or Splitting in the Chromatogram
| Question | Possible Cause | Suggested Solution |
| Why are the chromatographic peaks for this compound tailing or split? | Secondary Interactions with Column: The basic nitrogen atoms in the molecule can interact with residual silanol groups on the silica-based column.[4][5] | - Add a small amount of a competing base or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[4]- Use a column with a different stationary phase or one that is specifically designed for basic compounds. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Contamination: A buildup of contaminants on the column frit or at the head of the column can cause peak splitting. | - Flush the column with a strong solvent.- Use a guard column to protect the analytical column. |
Data Presentation
Table 1: Hypothetical Method Validation Data for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 95% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS/MS Method for this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample spiked with internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined by direct infusion)
-
Internal Standard (Isotopically Labeled): Precursor Ion > Product Ion (To be determined by direct infusion)
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500°C
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mdpi.com [mdpi.com]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Picolinamide-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of picolinamide-based compounds.
Frequently Asked Questions (FAQs)
Q1: My picolinamide-based compound exhibits poor aqueous solubility. What are the primary strategies I should consider to address this?
A1: Poor aqueous solubility is a common challenge that limits the oral bioavailability of many active pharmaceutical ingredients (APIs). For picolinamide-based compounds, several formulation and chemical modification strategies can be employed. These can be broadly categorized as:
-
Solid Form Engineering: Modifying the solid-state properties of the API to enhance solubility and dissolution rate.[1]
-
Cocrystallization: This involves forming a crystalline structure composed of the API and a coformer.[2] A notable example is the cocrystal of diclofenac with picolinamide, which was shown to improve both solubility and tabletability.[3]
-
Amorphous Solid Dispersions: Dispersing the API in a hydrophilic polymer matrix in its non-crystalline, higher-energy amorphous state can lead to improved solubility.[4][5]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[5][6]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients.[7][8]
-
Chemical Modification:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires an enzymatic or chemical transformation in the body to release the active drug.[12][13][14] This can be used to improve solubility, permeability, and stability.[14][15]
-
Salt Formation: For ionizable picolinamide compounds, forming a salt can significantly alter the physicochemical properties, including solubility and dissolution rate.[16][17]
-
Q2: How can I improve the intestinal permeability of my picolinamide-based compound?
A2: Low intestinal permeability can be another major barrier to oral absorption. Strategies to overcome this include:
-
Prodrugs: Designing a prodrug to be more lipophilic can enhance its ability to cross the lipid bilayers of the intestinal epithelium via passive diffusion.[13][18] Alternatively, prodrugs can be designed to target specific transporters in the gut, such as peptide transporters (PEPT1), to facilitate active uptake.[13][14]
-
Lipid-Based Formulations: LBDDS can enhance permeability by several mechanisms. The surfactants used can fluidize the cell membrane, and the digestion of lipids can form mixed micelles that facilitate drug transport to the intestinal wall.[7][8] Some lipid excipients, particularly medium-chain fatty acids, are known to directly enhance intestinal absorption.[8]
-
Permeation Enhancers: These are excipients that can be included in a formulation to transiently and reversibly increase the permeability of the intestinal mucosa.[10][19]
-
Intramolecular Hydrogen Bonding: For larger molecules, introducing intramolecular hydrogen bonds can reduce the molecule's polarity and effective size, making it more compact and facilitating passage across cell membranes.[12]
Q3: My compound shows high first-pass metabolism. What approaches can mitigate this?
A3: First-pass metabolism, which occurs primarily in the liver and gut wall, can significantly reduce the amount of drug reaching systemic circulation.[12] Strategies to bypass or reduce this effect include:
-
Prodrug Design: A prodrug can be designed to be resistant to the metabolic enzymes responsible for first-pass clearance. The active drug is then released systemically.
-
Lipid-Based Drug Delivery Systems (LBDDS): LBDDS can promote lymphatic transport of highly lipophilic drugs.[4][8] The lymphatic system bypasses the portal circulation and, therefore, the liver, delivering the drug directly into the systemic circulation. This is a key advantage for drugs with extensive first-pass metabolism.[4]
-
Metabolic Stability Improvement: During lead optimization, medicinal chemistry efforts can be directed at modifying the parts of the molecule that are susceptible to metabolic attack without losing pharmacological activity.[12]
Troubleshooting Guides
Issue 1: Inconsistent bioavailability results in animal studies.
| Potential Cause | Troubleshooting Step |
| Food Effect | The presence of food can significantly alter the gastrointestinal environment (pH, motility, bile secretion) and impact drug absorption. Conduct studies in both fasted and fed states to characterize any food effect. LBDDS can sometimes mitigate a negative food effect.[8] |
| Formulation Instability | The formulation may not be physically or chemically stable, leading to variable drug release. Assess the stability of your formulation under relevant storage and in-use conditions. For amorphous solid dispersions, check for recrystallization over time. |
| Variable GI Physiology | Animal-to-animal variability in gastric emptying, intestinal transit time, and enzyme activity can contribute to inconsistent results.[20] Increase the number of animals per group to improve statistical power and ensure proper randomization. |
| Inadequate Dosing Vehicle | The vehicle used to administer the compound may be suboptimal, leading to precipitation or poor wetting. Screen different suspension or solution vehicles for their ability to maintain the drug in a well-dispersed or dissolved state. |
Issue 2: A formulation strategy that improved in vitro dissolution did not translate to improved in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| Permeability-Limited Absorption | The drug may have very low intrinsic permeability. Even if the dissolution rate is high, absorption is limited by the rate at which the drug can cross the intestinal wall.[17][21] Focus on strategies that enhance permeability, such as prodrugs or the use of permeation enhancers.[10][13][19] |
| Supersaturation and Precipitation | Amorphous solid dispersions and some cocrystals can generate a supersaturated solution in the gut, which is thermodynamically unstable and can lead to rapid precipitation of the less soluble form of the drug.[2] Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain the supersaturated state. |
| Gut Wall Metabolism/Efflux | The drug may be a substrate for metabolic enzymes (e.g., CYPs) in the intestinal wall or for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen.[22] Use in vitro models like Caco-2 cells to assess both permeability and efflux. If efflux is a problem, consider co-administration with a P-gp inhibitor in preclinical studies or reformulating. |
Quantitative Data Summary
The following table summarizes the potential magnitude of bioavailability improvement that can be achieved with different formulation strategies, based on literature examples for various compounds.
| Strategy | Example Compound | Coformer/Excipient | Fold Increase in Bioavailability (Approx.) | Reference |
| Cocrystallization | Dihydromyricetin | Caffeine | 2.5x (AUC) | [2] |
| Prodrug | Acyclovir | L-valyl ester (Valacyclovir) | 3-5x | [14] |
| Lipid-Based (SEDDS) | Thymoquinone | Self-nanoemulsifying system | 2.6x (AUC) | [23] |
| Nanosizing | Rilpivirine HCl | β-cyclodextrin nanosponges | 1.8x (AUC) | [23] |
Note: These values are illustrative and the actual improvement for a specific picolinamide-based compound will depend on its unique physicochemical properties.
Experimental Protocols
Protocol 1: Screening for Picolinamide-Based Cocrystals
Objective: To identify suitable coformers that form stable cocrystals with a picolinamide-based API, with the goal of enhancing solubility.
Methodology:
-
Coformer Selection: Choose a set of pharmaceutically acceptable coformers based on hydrogen bonding propensity and complementarity with the picolinamide functional groups. Common coformers include organic acids, amides, and other compounds on the FDA's Generally Regarded As Safe (GRAS) list.
-
Screening Methods:
-
Liquid-Assisted Grinding: a. Mix the API and coformer in a stoichiometric ratio (e.g., 1:1, 1:2, 2:1) in a mortar or ball mill. b. Add a few drops of a solvent in which both compounds have minimal solubility. c. Grind the mixture for a specified time (e.g., 30-60 minutes).
-
Slurry Crystallization: a. Add an excess of the API and coformer mixture to a small volume of a selected solvent. b. Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow equilibrium to be reached.
-
-
Characterization:
-
Collect the solid material after grinding or from the slurry.
-
Analyze the solids using Powder X-Ray Diffraction (PXRD). The appearance of new peaks different from those of the starting materials indicates the formation of a new crystalline phase, potentially a cocrystal.
-
Further characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can confirm the formation of a new single-phase material.
-
-
Solubility Measurement:
-
Determine the apparent solubility of the most promising cocrystal candidates in water or a relevant buffer (e.g., pH 6.8).
-
Compare the results to the solubility of the pure API.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a picolinamide-based compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (dissolved in transport buffer) to the apical (AP) side of the Transwell insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Efflux Ratio Calculation:
-
Perform the permeability experiment in the reverse direction (Basolateral to Apical).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
-
Controls: Include control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability) and known P-gp substrates (e.g., digoxin).
Visualizations
Caption: A decision-making workflow for troubleshooting low oral bioavailability.
References
- 1. drughunter.com [drughunter.com]
- 2. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. mdpi.com [mdpi.com]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological and physicochemical factors affecting bioavailability | PPTX [slideshare.net]
- 17. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 18. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. 9afi.com [9afi.com]
- 22. praxismed.org [praxismed.org]
- 23. enhanced oral bioavailability: Topics by Science.gov [science.gov]
Validation & Comparative
Comparing the efficacy of N-(Pyridin-3-yl)picolinamide with other picolinamide analogs
A Comparative Analysis of the Efficacy of Picolinamide Analogs in Diverse Therapeutic Areas
The following guide provides a comparative analysis of the efficacy of N-(Pyridin-3-yl)picolinamide and its analogs across various therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance of these compounds supported by experimental data.
Antibacterial Activity Against Clostridioides difficile
Picolinamide derivatives have emerged as a promising class of antibacterials with potent and selective activity against Clostridioides difficile.[1][2][3] A study investigating the structure-activity relationship (SAR) of 108 analogs of isonicotinamide 4 identified the picolinamide core as crucial for achieving high potency and selectivity against C. difficile.[1]
One of the most significant findings was the exquisite selectivity of picolinamide 87, a constitutional isomer of isonicotinamide 4. By simply repositioning a nitrogen atom, a 1024-fold increase in selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[1] This highlights the critical role of the picolinamide scaffold in conferring selectivity.
Table 1: Comparative Antibacterial Activity of Picolinamide Analogs against C. difficile
| Compound | Core Structure | C. difficile MIC (µg/mL) | MRSA (NRS70) MIC (µg/mL) | Selectivity (MRSA/C. difficile) |
| Isonicotinamide 4 | Isonicotinamide | - | - | ~1 (equally active) |
| Picolinamide 87 | Picolinamide | 0.125 | 128 | 1024 |
Data extracted from a study on the structure-activity relationship of picolinamide antibacterials.[1]
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay: The antibacterial activity of the picolinamide analogs was determined by measuring the minimal inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Clostridioides difficile and Methicillin-resistant Staphylococcus aureus (MRSA) were used.
-
Culture Media: Brain Heart Infusion (BHI) broth supplemented with yeast extract, L-cysteine, and vitamin K1 for C. difficile, and Cation-adjusted Mueller-Hinton Broth (CAMHB) for MRSA.
-
Assay Procedure:
-
A serial two-fold dilution of the test compounds was prepared in a 96-well microtiter plate.
-
Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
The bacterial suspension was added to each well of the microtiter plate.
-
Plates were incubated under appropriate anaerobic (for C. difficile) or aerobic (for MRSA) conditions at 37°C for 24-48 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Acetylcholinesterase (AChE) Inhibition
A series of benzamide and picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] The study revealed that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts.[4][5]
Compound 7a , a picolinamide derivative, was identified as the most potent AChE inhibitor with an IC50 of 2.49 ± 0.19 µM and demonstrated high selectivity for AChE over BChE.[4][5]
Table 2: Comparative AChE and BChE Inhibitory Activity of Picolinamide Analogs
| Compound | Core Structure | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 7a | Picolinamide | 2.49 ± 0.19 | >250 | >99.40 |
| 4a | Benzamide | >50 | >250 | - |
| 4b | Benzamide | >50 | >250 | - |
| 4c | Benzamide | >50 | >250 | - |
Data from a study on benzamide and picolinamide derivatives as cholinesterase inhibitors.[4][5]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BChE (from equine serum) was measured spectrophotometrically using a modified Ellman's method.
-
Reagents: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds.
-
Enzyme and Substrate Solutions: Prepared in phosphate buffer (pH 8.0).
-
Assay Procedure:
-
A solution of the enzyme, buffer, and the test compound at various concentrations was pre-incubated at 37°C for 15 minutes.
-
The reaction was initiated by adding the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product was measured at 412 nm over time using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
VEGFR-2 Kinase Inhibition for Cancer Therapy
A series of novel picolinamide-based derivatives were designed and synthesized as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[6] Many of these compounds exhibited effective antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[6]
Compounds 8j and 8l emerged as the most active derivatives, showing better or comparable activity to the reference drugs Sorafenib and Axitinib.[6]
Table 3: Comparative Antiproliferative Activity of Picolinamide-Based VEGFR-2 Inhibitors
| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 8j | 12.5 | 20.6 |
| 8l | 13.2 | 18.2 |
| Sorafenib (Control) | 19.3 | 29.0 |
| Axitinib (Control) | 22.4 | 38.7 |
Data from a study on picolinamide-based derivatives as VEGFR-2 inhibitors.[6]
Experimental Protocols
Cell Proliferation Assay (CCK-8): The antiproliferative activity of the picolinamide derivatives was evaluated using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Lines: A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cells.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
IC50 values were determined from the dose-response curves.
-
Conclusion
The picolinamide scaffold demonstrates significant therapeutic potential across a range of applications, including antibacterial, neuroprotective, and anticancer activities. The efficacy and selectivity of picolinamide analogs are highly dependent on the specific substitutions on the picolinamide core and the nature of the appended functional groups. The data presented herein highlights the versatility of this chemical moiety and underscores the importance of continued structure-activity relationship studies to develop novel and highly effective therapeutic agents. Future research should focus on direct comparative studies of promising leads like this compound against a panel of relevant targets to fully elucidate their therapeutic potential.
References
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(Pyridin-3-yl)picolinamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(Pyridin-3-yl)picolinamide derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented is curated from peer-reviewed scientific literature to support researchers in the fields of medicinal chemistry and drug discovery.
Antibacterial Activity against Clostridioides difficile
This compound derivatives have emerged as a promising class of antibacterials with selective and potent activity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. SAR studies have been pivotal in optimizing their efficacy and selectivity.
Data Presentation
| Compound ID | Modification on Picolinamide Ring | Modification on Pyridin-3-yl Ring | Other Modifications | MIC against C. difficile (µg/mL) | Selectivity vs. MRSA |
| 87 | 2,4-substitution | - | - | 0.125 | >1000-fold |
| 106-111 | Ether linkage at C4 | - | - | ≤1 | High |
| 4 (Isonicotinamide) | - | - | - | 0.25 | 1 |
| 49-50 (Isonicotinamide) | - | - | Nitro-containing analogues | Active | <16 |
| 75-80 | 2,6-substitution | - | - | Inactive | - |
Key SAR Insights:
-
Picolinamide vs. Isonicotinamide: The position of the nitrogen atom in the pyridine ring attached to the amide is critical for selectivity. Picolinamides (nitrogen at position 2) demonstrate significantly higher selectivity for C. difficile over MRSA compared to their isonicotinamide counterparts (nitrogen at position 4)[1].
-
Substitution Pattern: 2,4-disubstitution on the picolinamide ring, as seen in compound 87, leads to a remarkable >1000-fold selectivity for C. difficile[1]. In contrast, 2,6-disubstituted picolinamides are inactive[1].
-
Linker Modification: Introducing an ether linkage between the pyridine core and a phenyl ring can result in potent anti-C. difficile activity (MIC ≤1 μg·mL⁻¹) and high selectivity[1].
-
Solubility Enhancement: The addition of a carboxylate group, either as a salt or an ester, can improve water solubility while maintaining potent activity against C. difficile[1].
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution):
A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives.
-
Inoculum Preparation: A pure culture of C. difficile is grown on a suitable agar medium. Colonies are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow
References
Navigating the Identity of N-(Pyridin-3-yl)picolinamide: A Complex Landscape for Cross-Reactivity Analysis
The compound N-(Pyridin-3-yl)picolinamide represents a challenging subject for a detailed cross-reactivity and off-target analysis due to the limited availability of specific data under this precise chemical name in publicly accessible research. While the name defines a unique chemical structure, it does not correspond to a widely studied, commercially available research tool or therapeutic agent with a comprehensive and established biological profile.
Initial searches for "this compound" reveal a landscape of structurally related but distinct molecules, each with its own specific biological targets and activities. This ambiguity makes a direct comparison guide, as requested, for a singular entity named this compound unfeasible. The available scientific literature instead points to a variety of derivatives, where the core picolinamide scaffold is modified, leading to vastly different pharmacological profiles.
For instance, research into related compounds includes:
-
PIM-1 Kinase Inhibitors: Derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as PIM-1 kinase inhibitors, which are targets in cancer therapy.
-
mGlu5 Negative Allosteric Modulators: Compounds such as N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.
-
Antimicrobial Agents: N-pyridin-3-yl-benzenesulfonamide has been synthesized and evaluated for its antimicrobial properties.
-
Coordination Polymers: 3-Pyridylnicotinamide, also known as N-(pyridin-3-yl)nicotinamide, is utilized as a ligand in the synthesis of coordination polymers.
The significant structural and functional differences among these related molecules underscore the difficulty in creating a meaningful and accurate comparison guide for a compound that is not clearly defined in the scientific literature. Without a specific biological target and associated experimental data for this compound, a thorough analysis of its cross-reactivity and off-target effects remains speculative.
Therefore, researchers, scientists, and drug development professionals are advised to first clarify the precise chemical entity of interest and its intended biological application. Once a specific compound and its primary target are identified, a systematic investigation of its selectivity profile, including screening against a panel of related and unrelated targets, would be necessary to build the comprehensive comparison guide outlined in the initial request. Such an endeavor would require access to proprietary screening data or the initiation of new experimental studies.
A Comparative Analysis of N-(Pyridin-3-yl)picolinamide and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the synthesis, potential biological activities, and key experimental evaluation protocols for N-(pyridin-2-yl)picolinamide, N-(pyridin-3-yl)picolinamide, and N-(pyridin-4-yl)picolinamide.
Chemical Structures and Properties
The three isomers differ in the substitution pattern of the N-pyridyl ring, which influences their electronic properties, conformation, and potential for intermolecular interactions.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Isomer 1 | N-(pyridin-2-yl)picolinamide | 6415-73-2 | C₁₁H₉N₃O | 199.21 g/mol |
| Isomer 2 | This compound | 184870-10-8 | C₁₁H₉N₃O | 199.21 g/mol |
| Isomer 3 | N-(pyridin-4-yl)picolinamide | 37887-19-1 | C₁₁H₉N₃O | 199.21 g/mol |
Synthesis Overview
The synthesis of N-(pyridin-yl)picolinamides can be achieved through standard amide bond formation reactions. A general and reliable method is the coupling of picolinic acid with the corresponding aminopyridine isomer.
General Synthesis Workflow
A Comparative Guide to the Experimental Reproducibility of N-(Pyridin-3-yl)picolinamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental performance of compounds based on the N-(Pyridin-3-yl)picolinamide scaffold across key therapeutic areas: as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), as inhibitors of cyclin-dependent kinase 2 (CDK2), and as antibacterial agents. Due to a lack of direct studies on the experimental reproducibility of the parent compound, this guide focuses on comparing the reported activities of its derivatives against established alternatives, highlighting the importance of robust and standardized experimental protocols for ensuring reliable and reproducible results.
Section 1: this compound Derivatives as mGlu5 Negative Allosteric Modulators
The picolinamide scaffold is a key component in the development of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These compounds are of significant interest for the treatment of various psychiatric and neurodegenerative disorders.
Performance Comparison of mGlu5 NAMs
The following table summarizes the reported inhibitory activities of a picolinamide derivative and common alternative mGlu5 NAMs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | Reported IC50/K_i |
| Picolinamide Derivative (VU0424238) | mGlu5 | Binding Assay | K_i = 4.4 nM |
| MPEP | mGlu5 | Phosphoinositide Hydrolysis | IC50 = 36 nM[1][2] |
| MTEP | mGlu5 | Not specified | Potent and selective |
| Fenobam | mGlu5 | Calcium Mobilization | IC50 = 58 ± 2 nM[3] |
| Fenobam | mGlu5 | Radioligand Binding | K_d = 31 ± 4 nM (human)[3] |
Experimental Protocol: Calcium Mobilization Assay for mGlu5 NAMs
A reproducible calcium mobilization assay is crucial for characterizing the potency and efficacy of mGlu5 NAMs.
Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a known mGlu5 agonist.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu5 receptor agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (this compound derivative and alternatives).
-
384-well microplates.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS).
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the mGlu5 agonist to stimulate the receptor.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time using the plate reader.
-
Data Analysis: Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: mGlu5 NAM signaling and assay workflow.
Section 2: this compound Derivatives as CDK2 Inhibitors
Derivatives of the this compound scaffold have also been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making it a target for cancer therapy.
Performance Comparison of CDK2 Inhibitors
The following table presents the inhibitory activities of a picolinamide-related compound and established CDK2 inhibitors.
| Compound | Target | Assay Type | Reported IC50 |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | CDK2/cyclin A2 | Kinase Assay | 64.42 nM |
| Roscovitine (Seliciclib) | CDK2 | Cell-free Kinase Assay | 0.7 µM[4][5] |
| Dinaciclib | CDK2 | In vitro Kinase Assay | 1 nM[6][7][8][9] |
Experimental Protocol: In Vitro CDK2 Kinase Assay
A reliable in vitro kinase assay is essential for determining the inhibitory potency of compounds against CDK2.
Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin complex.
Materials:
-
Recombinant human CDK2/cyclin A or CDK2/cyclin E complex.
-
Kinase assay buffer.
-
Substrate (e.g., Histone H1 or a peptide substrate).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or used in a luminescence-based assay (e.g., ADP-Glo).
-
Test compounds (this compound derivative and alternatives).
-
Microplates and incubation equipment.
-
Detection system (e.g., scintillation counter for radioactivity, luminometer for luminescence).
Procedure:
-
Reaction Setup: In a microplate, combine the CDK2/cyclin complex, the substrate, and serial dilutions of the test compound in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detection: Measure the amount of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values from the concentration-response curves.
CDK2 Inhibition Workflow
Caption: Workflow for CDK2 inhibition assay.
Section 3: this compound Derivatives as Antibacterial Agents
The picolinamide scaffold has demonstrated promising antibacterial activity, particularly against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.
Performance Comparison of Anti-C. difficile Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a picolinamide derivative and standard-of-care antibiotics against C. difficile. Lower MIC values indicate greater potency.
| Compound | Target Organism | Reported MIC50 (µg/mL) | Reported MIC90 (µg/mL) |
| Picolinamide Derivative | Clostridioides difficile | 0.12[10][11][12] | 0.25[10][11][12] |
| Vancomycin | Clostridioides difficile | 1[13] | 1-4[13][14] |
| Metronidazole | Clostridioides difficile | 0.5[15] | 1-4[13][15] |
| Fidaxomicin | Clostridioides difficile | 0.06-0.25[16] | 0.125-0.5[16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Standardized MIC testing is fundamental for evaluating the efficacy of new antibacterial agents and ensuring the reproducibility of results.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Clostridioides difficile clinical isolates.
-
Appropriate culture medium (e.g., Brucella agar or broth supplemented with hemin and vitamin K1).
-
Serial dilutions of the test compounds (picolinamide derivative and antibiotics).
-
Anaerobic incubation system.
-
Microplates or agar plates.
Procedure (Agar Dilution Method):
-
Plate Preparation: Prepare a series of agar plates containing twofold serial dilutions of the antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the C. difficile isolate.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Logical Workflow for MIC Determination
Caption: Workflow for MIC determination.
Conclusion and Recommendations for Ensuring Reproducibility
While the this compound scaffold shows promise in diverse therapeutic areas, this guide highlights the critical need for direct and comprehensive studies on the reproducibility of experimental results for the parent compound and its derivatives. The variability in reported IC50 and MIC values for even well-established drugs underscores the importance of standardized protocols and in-house validation.
For researchers working with this compound or any novel compound, we strongly recommend the following to enhance the reproducibility of your findings:
-
Detailed Protocol Documentation: Meticulously document all experimental parameters, including cell line passage numbers, reagent sources and lot numbers, and specific instrument settings.
-
Use of Standard Operating Procedures (SOPs): Implement and adhere to SOPs for all routine assays to minimize variability between experiments and operators.
-
Inclusion of Reference Compounds: Always include well-characterized reference compounds in your assays to serve as a benchmark for performance and to aid in the comparison of results across different studies.
-
Replicate Experiments: Conduct a sufficient number of biological and technical replicates to ensure the statistical significance of your findings.
-
Inter-Laboratory Validation: When possible, collaborate with other laboratories to independently verify key results, which is the gold standard for demonstrating reproducibility.
By adhering to these principles, the scientific community can build a more robust and reliable body of knowledge regarding the therapeutic potential of this compound and other novel chemical entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dinaciclib | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(Pyridin-3-yl)picolinamide: A Versatile Scaffold with Diverse Therapeutic Potential
A definitive comparative analysis of N-(Pyridin-3-yl)picolinamide against standard-of-care drugs is challenging due to the absence of a single, specified clinical indication for this exact molecule. Scientific literature reveals that this compound serves as a foundational chemical structure, or scaffold, for the development of a wide array of therapeutic agents targeting distinct diseases. This guide, therefore, explores the preclinical and research findings for various derivatives of this compound in their respective disease models, highlighting their mechanisms of action and potential therapeutic applications.
The this compound core is a privileged scaffold in medicinal chemistry, meaning it can be readily modified to interact with a variety of biological targets. Researchers have successfully synthesized numerous derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. This diversity, however, means that a direct comparison to a single "standard-of-care" is not feasible without focusing on a specific clinical candidate and its intended disease.
Neurological Disorders: Modulating Glutamate Receptors
A significant area of investigation for this compound derivatives is the modulation of metabotropic glutamate receptors (mGluRs), which are crucial for regulating synaptic transmission and neuronal excitability.
Positive Allosteric Modulators (PAMs) of mGluR4 for Parkinson's Disease
Several studies report the development of this compound derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] These compounds do not activate the receptor directly but enhance its response to the natural ligand, glutamate. The therapeutic rationale for mGluR4 PAMs in Parkinson's disease is to reduce the overactivity of the basal ganglia circuitry that contributes to motor symptoms.
Experimental Workflow for mGluR4 PAM Screening:
Caption: A typical workflow for identifying and validating mGluR4 PAMs.
Negative Allosteric Modulators (NAMs) of mGluR5 for Psychiatric Disorders
Conversely, other derivatives of the picolinamide scaffold have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3] Preclinical evidence suggests that mGluR5 NAMs could be beneficial for treating various psychiatric and neurodegenerative disorders.
Signaling Pathway of mGluR5 and its Inhibition:
References
- 1. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of N-(Pyridin-3-yl)picolinamide-Based NAMPT Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the activity of N-(Pyridin-3-yl)picolinamide derivatives, a class of potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, examining their performance in both laboratory assays and preclinical models. By presenting available data, outlining experimental protocols, and visualizing key pathways, this guide aims to illuminate the in vitro-in vivo correlation for this important class of anticancer agents.
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands. This makes NAMPT a compelling target for cancer therapy. The this compound scaffold has given rise to a series of potent NAMPT inhibitors, with some compounds demonstrating exceptional activity in enzymatic and cell-based assays.
A notable example is the trans-3-(pyridin-3-yl)acrylamide-derived sulfamide, referred to as Compound 23 , which has shown remarkable potency in vitro.[1] However, the direct translation of such high in vitro potency to in vivo efficacy is not always linear and is a critical hurdle in drug development. This guide will use the potent in vitro data of Compound 23 as a case study and draw upon the broader in vivo data available for other well-characterized NAMPT inhibitors, such as FK866, to discuss the in vitro-in vivo correlation.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the in vitro activity of Compound 23 and the in vivo activity of the well-studied NAMPT inhibitor, FK866.
Table 1: In Vitro Activity of this compound Derivative (Compound 23) [1]
| Assay Type | Target/Cell Line | Result (IC50) |
| Enzymatic Assay | NAMPT | 5.08 nM |
| Antiproliferative Assay | DU145 (Prostate Cancer) | 2.90 nM |
| Hela (Cervical Cancer) | 2.34 nM | |
| H1975 (Lung Cancer) | 2.24 nM | |
| K562 (Leukemia) | 0.46 nM | |
| MCF-7 (Breast Cancer) | 0.23 nM | |
| HUH7 (Liver Cancer) | 0.53 nM |
Table 2: In Vivo Efficacy of a Representative NAMPT Inhibitor (FK866)
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | Pancreatic Cancer | Not Specified | Reduced tumor size | [2] |
| Mouse Xenograft | High-Risk Acute Lymphoblastic Leukemia | Not Specified | Improved survival | [2] |
| Mouse Xenograft | PPM1D mutant xenografts | 20 mg/kg BID (4 days on, 3 days off) | Significant tumor regression | [3] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation. Below are detailed protocols for key experiments typically used in the evaluation of NAMPT inhibitors.
In Vitro NAMPT Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to directly inhibit the NAMPT enzyme.
-
Reagents and Materials : Recombinant human NAMPT enzyme, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, reaction buffer, and a detection system to measure the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD+.
-
Procedure :
-
The NAMPT enzyme is incubated with the test compound at various concentrations in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrates NAM and PRPP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of NMN or NAD+ produced is quantified. This can be done using various methods, including HPLC-MS or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
In Vitro Antiproliferative Assay (Cell-Based Assay)
This assay measures the effect of the compound on the growth and viability of cancer cells.
-
Cell Lines and Culture : A panel of human cancer cell lines is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, SRB) or fluorometric (e.g., CellTiter-Glo) assay.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure :
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group according to a specific dosing schedule and route (e.g., oral, intraperitoneal). The control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is expressed as tumor growth inhibition (TGI).
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow from in vitro screening to in vivo testing for drug discovery.
Caption: The NAMPT signaling pathway and the inhibitory action of this compound derivatives.
Discussion and Conclusion
The potent in vitro activity of this compound derivatives, exemplified by Compound 23, underscores the promise of this chemical scaffold for targeting NAMPT. The nanomolar to sub-nanomolar IC50 values against a range of cancer cell lines suggest a broad therapeutic potential.
However, the transition from in vitro potency to in vivo efficacy is influenced by numerous factors, including the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), its ability to reach the tumor tissue in sufficient concentrations, and its on-target and off-target toxicities. While a direct in vivo correlation for Compound 23 is not publicly available, the data from other NAMPT inhibitors like FK866 demonstrate that effective tumor growth inhibition can be achieved in preclinical models.
The challenge often lies in finding a therapeutic window where the dose required for efficacy is below the dose that causes unacceptable toxicity. For NAMPT inhibitors, on-target toxicities in healthy tissues that also rely on NAD+ can be a concern.
References
- 1. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for N-(Pyridin-3-yl)picolinamide
A comprehensive head-to-head comparison of various synthesis routes for N-(Pyridin-3-yl)picolinamide is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of different synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes for this compound
The synthesis of this compound, a significant scaffold in medicinal chemistry, can be achieved through several distinct routes. The choice of a particular method often depends on factors such as desired yield, purity, scalability, and the availability of reagents and catalysts. This guide focuses on three primary approaches: direct amidation using a coupling agent, synthesis via an acid chloride intermediate, and a modern catalytic approach.
A summary of the quantitative data for these methods is presented in the table below. It is important to note that while Route 1 and 2 are standard and widely applicable, the yields for the specific target molecule can vary. Route 3 represents a more advanced catalytic method that has been applied to related structures.
| Parameter | Route 1: Direct Amidation with Coupling Agent (e.g., HATU) | Route 2: Via Picolinoyl Chloride (Schotten-Baumann) | Route 3: Cobalt-Catalyzed C-H/N-H Annulation |
| Starting Materials | Picolinic acid, 3-Aminopyridine, HATU, Base (e.g., DIPEA) | Picolinic acid, Thionyl chloride, 3-Aminopyridine, Base (e.g., Pyridine) | Benzylpicolinamide, Alkyne, Cobalt catalyst, Oxidant |
| Typical Yield | Good to Excellent (Often >80%) | High (Can be >90%) | Good (Varies with substrates) |
| Reaction Conditions | Mild (Room temperature) | Can require heating for acid chloride formation | Elevated temperatures |
| Key Advantages | High yields, mild conditions, good functional group tolerance. | Use of inexpensive reagents, high yields. | Novel bond formation, potential for high atom economy. |
| Key Disadvantages | Cost of coupling agents, potential for side reactions. | Use of hazardous reagents (e.g., thionyl chloride), potential for side reactions like chlorination of the pyridine ring. | Limited substrate scope for direct synthesis of the target molecule, requires precursor synthesis. |
| Scalability | Good | Good, but handling of corrosive reagents can be a challenge. | Potentially challenging due to catalyst cost and sensitivity. |
Experimental Protocols
Route 1: Direct Amidation using a Coupling Agent (HATU)
This method involves the direct coupling of picolinic acid and 3-aminopyridine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base.
Protocol:
-
To a solution of picolinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 3-aminopyridine (1.0 eq.).
-
Add HATU (1.1 eq.) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Picolinoyl Chloride (Schotten-Baumann Conditions)
This classical approach proceeds through the formation of a more reactive acid chloride intermediate, which then readily reacts with the amine.
Protocol:
-
Formation of Picolinoyl Chloride: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to picolinic acid (1.0 eq.) in an inert solvent such as toluene or dichloromethane. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.
-
Amidation: Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq.) and a base such as pyridine or triethylamine (1.5 eq.) in the same solvent.
-
Cool the amine solution in an ice bath and slowly add the solution of picolinoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization to yield the final product. A potential side-product that may need to be separated is the 4-chloro-substituted picolinamide.[1]
Route 3: Cobalt-Catalyzed Synthesis of Related Structures
While not a direct synthesis of this compound from picolinic acid, this modern catalytic method demonstrates the use of picolinamide as a directing group to construct complex heterocyclic structures. This approach is included to showcase the cutting-edge of synthetic methodology. The synthesis of the target molecule would require a different starting material and strategy. The following is a general representation of the catalytic cycle.
Conceptual Protocol for a Related Transformation:
-
A benzylpicolinamide precursor is reacted with an alkyne in the presence of a cobalt catalyst and an oxidant.[2]
-
The picolinamide acts as a traceless directing group, facilitating a C-H/N-H bond activation and annulation to form an isoquinoline.[2]
-
This method highlights the versatility of the picolinamide functional group in advanced organic synthesis.
Visualizing the Synthetic Pathways
The logical flow and relationship between the different synthetic routes can be visualized using the following diagrams.
Caption: Comparative workflow of direct amidation versus the acid chloride route.
Caption: General experimental workflow for the synthesis of this compound.
References
Validating the Binding of N-(Pyridin-3-yl)picolinamide to its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding of the novel compound, N-(Pyridin-3-yl)picolinamide, to its hypothesized molecular target, the PIM-1 kinase. The information presented herein is intended to guide researchers in designing and interpreting key experiments to characterize this molecular interaction.
Disclaimer: As of the latest literature review, a specific molecular target for this compound has not been definitively identified. Based on the structural similarity of N-(pyridin-3-yl)acetamide derivatives, which have been shown to interact with PIM-1 kinase, this guide will proceed with PIM-1 kinase as a hypothesized target for the purpose of outlining a validation strategy.[1]
Introduction to PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[2] It is a proto-oncogene implicated in various human cancers, including prostate cancer and hematopoietic malignancies, making it a significant target for cancer therapy.[2][3] The PIM kinase family includes three isoforms: PIM-1, PIM-2, and PIM-3.
Comparative Analysis of PIM-1 Kinase Inhibitors
To effectively evaluate the potential of this compound as a PIM-1 inhibitor, its binding and activity profile should be compared against established inhibitors. The following tables summarize the inhibitory activity of several known PIM-1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected PIM Kinase Inhibitors (IC50 values)
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| This compound | TBD | TBD | TBD | - |
| AZD1208 | 0.4 | 5 | 1.9 | [2][4][5][6][7] |
| CX-6258 | 5 | 25 | 16 | [2][8][9][10][11][12] |
| SGI-1776 | 7 | 363 | 69 | [1][2][3][11][13] |
TBD: To be determined through experimental validation.
Table 2: In Vitro Inhibitory Activity of Selected PIM Kinase Inhibitors (Ki values)
| Compound | PIM-1 Ki (pM) | PIM-2 Ki (pM) | PIM-3 Ki (pM) | Reference |
| This compound | TBD | TBD | TBD | - |
| PIM447 | 6 | 18 | 9 | [2][14][15] |
TBD: To be determined through experimental validation.
Experimental Protocols for Binding Validation
To validate the binding of this compound to PIM-1 kinase and to determine its binding affinity and kinetics, a combination of biophysical and biochemical assays is recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound for PIM-1 kinase.
Methodology:
-
Immobilization: Recombinant human PIM-1 kinase is immobilized on a sensor chip surface.
-
Interaction Analysis: A series of concentrations of this compound are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time.
-
Kinetic Analysis: Association and dissociation rates are determined from the sensorgrams, and the KD is calculated (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the this compound−PIM-1 kinase interaction.
Methodology:
-
Sample Preparation: A solution of this compound is placed in the injection syringe, and a solution of PIM-1 kinase is placed in the sample cell.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
Objective: To assess the direct binding of this compound to PIM-1 kinase and to screen for optimal buffer conditions.
Methodology:
-
Reaction Setup: PIM-1 kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. This compound is added to the mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased, causing the protein to unfold.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence. This is monitored using a real-time PCR instrument.
-
Melting Temperature (Tm) Determination: The midpoint of the unfolding transition (Tm) is determined. A shift in the Tm in the presence of the compound indicates binding and stabilization of the protein.
Visualizing Molecular Interactions and Experimental Design
Signaling Pathway of PIM-1 Kinase
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1208 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CX-6258 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(Pyridin-3-yl)picolinamide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for N-(Pyridin-3-yl)picolinamide, a compound utilized in research settings. Adherence to these guidelines is essential to ensure safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific data for this compound is limited, general best practices for similar chemical structures should be followed.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
In the event of a spill, contain the material, prevent its entry into drains or waterways, and collect it for disposal in a labeled, sealed container.
Disposal of this compound
As a research chemical, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal routing.
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with the full chemical name, "this compound," and any relevant hazard warnings (e.g., "Caution: Research Chemical," "Hazardous Waste").
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sewer system.
-
Avoid Landfill Disposal: Do not dispose of this chemical in standard municipal trash, as it could lead to environmental contamination.
-
Consult with Safety Professionals: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional policies.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the provided search results, the following table summarizes typical information found in Safety Data Sheets for analogous compounds. This data is for informational purposes and should be used to infer potential hazards and handling requirements.
| Parameter | Typical Value/Information for Structurally Similar Compounds |
| Physical State | Solid |
| Appearance | Crystalline powder |
| Solubility | Varies; often soluble in organic solvents |
| Hazard Class | Generally classified as an irritant (skin and eyes) |
| Disposal Route | Licensed Hazardous Waste Disposal |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling N-(Pyridin-3-yl)picolinamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Pyridin-3-yl)picolinamide. The following procedures are based on best practices for handling pyridine-based chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | To protect eyes from splashes.[3][4] |
| Hand Protection | Nitrile or neoprene gloves | Provides resistance to pyridine and similar chemicals.[3][5] Butyl rubber gloves are also recommended for handling pyridine.[4] |
| Body Protection | Fully-buttoned lab coat | To prevent skin contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] | To avoid inhalation of potentially harmful fumes or dust.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for safely handling this compound in a laboratory setting.
Experimental Protocol: General Handling
-
Preparation :
-
Before handling the compound, ensure that a designated work area is clean and uncluttered.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[7]
-
Don the appropriate PPE as specified in the table above.[3]
-
Conduct all work in a certified chemical fume hood to ensure adequate ventilation.[3][5]
-
-
Handling :
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to minimize inhalation of dust particles.
-
Handle the compound with care to avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[5]
-
-
Spill Response :
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Disposal Protocol
-
Waste Classification :
-
This compound should be treated as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[8]
-
-
Containerization :
-
Dispose of solid waste and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Storage and Pickup :
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Seek medical attention.[4][8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7] |
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
